N-Benzylglycine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(benzylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZJPENZWLUHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373450 | |
| Record name | N-Benzylglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-50-1 | |
| Record name | 7689-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylglycine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Benzylglycine Hydrochloride
This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and biochemical research. The document details its chemical structure, physicochemical properties, spectroscopic data, and applications, with a focus on its role in organic synthesis.
Chemical Structure and Identification
This compound is the hydrochloride salt of N-benzylglycine. The structure consists of a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of the amino acid glycine (-NHCH₂COOH).[1] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1] It is typically a white to off-white crystalline powder.[1]
-
IUPAC Name: 2-(benzylamino)acetic acid;hydrochloride[2]
-
CAS Number: 7689-50-1[3]
-
Molecular Formula: C₉H₁₂ClNO₂[2]
-
SMILES: C1=CC=C(C=C1)CNCC(=O)O.Cl[1]
-
InChI Key: BUZJPENZWLUHJD-UHFFFAOYSA-N[4]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 201.65 g/mol | [2][3][5] |
| Melting Point | 228-232 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Purity (HPLC) | >98.0% | |
| Solubility | Soluble in water | [1][6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Experimental spectra are publicly available through various databases.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the molecular structure. The ¹³C NMR spectrum is typically recorded in DMSO-d₆.[2][4]
-
Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectra can be used to identify the functional groups present in the molecule.[7]
Researchers can access these spectra through resources such as SpectraBase and PubChem.[2][7]
Experimental Protocols and Synthesis
This compound is a versatile reagent used as a starting material in various organic syntheses, particularly in peptide chemistry.[3][8] Below is a detailed methodology for a reaction utilizing this compound.
Experiment: Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine
This protocol describes the N-benzyloxycarbonylation of this compound.
Methodology:
-
Preparation: this compound is dissolved in a 2-N sodium hydroxide solution.
-
Reaction: The mixture is stirred and cooled to -5°C.
-
Reagent Addition: 4-N sodium hydroxide and benzyl chloroformate are added dropwise simultaneously while maintaining the cold temperature.
-
Stirring: The reaction mixture is stirred in the cold for 2 hours, followed by stirring at room temperature for 30 minutes.
-
Extraction: Excess benzyl chloroformate is removed by extraction with diethyl ether.
-
Acidification: The remaining aqueous layer is cooled again to -5°C and acidified using concentrated hydrochloric acid.
-
Final Stirring and Extraction: The mixture is stirred in the cold for 1 hour, brought to room temperature, and then extracted four times with diethyl ether.
-
Purification: The combined diethyl ether extracts are washed with water, filtered, and dried over anhydrous sulfate.
-
Product Isolation: Evaporation of the solvent yields the final product, N-benzyl-N-benzyloxycarbonyl-glycine, as an oil.[9]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules.
-
Peptide Synthesis: It is a common building block in the synthesis of peptides and peptidomimetics.[3][8]
-
Pharmaceutical Development: The compound is utilized in the creation of various pharmaceuticals, including those targeting neurological disorders.[8]
-
Organic Synthesis: It is a precursor for synthesizing derivatives like N-Benzylglycine ethyl ester, an important intermediate in the chemical and pharmaceutical industries.[10]
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine, as described in the experimental protocol.
Caption: Workflow for the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine.
Safety and Handling
According to aggregated GHS information, this compound is classified as a hazardous substance.[2]
-
Hazards: Causes skin irritation (H315) and serious eye irritation/damage (H318/H319).[2]
-
Precautions: Thoroughly wash skin after handling (P264). Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
Users should always consult the safety data sheet (SDS) before handling this chemical.
References
- 1. CAS 7689-50-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98% | 7689-50-1 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Benzyl Glycine Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemimpex.com [chemimpex.com]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [wap.guidechem.com]
N-Benzylglycine Hydrochloride: A Technical Guide for Researchers
CAS Number: 7689-50-1
This technical guide provides an in-depth overview of N-Benzylglycine Hydrochloride, a versatile building block in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and explores its role in modulating key signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is the hydrochloride salt of N-benzylglycine, which enhances its stability and solubility in aqueous solutions.[1] This compound is a derivative of the amino acid glycine, where a benzyl group is attached to the nitrogen atom.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 7689-50-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [3] |
| Molecular Weight | 201.65 g/mol | [2][3] |
| Melting Point | 228-232 °C (decomposes) | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Synonyms
This compound is known by several synonyms in the scientific literature and chemical catalogs. These include:
-
N-(phenylmethyl)glycine hydrochloride[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from glycine and benzyl chloride.
Materials:
-
Glycine
-
Benzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Distilled water
Procedure:
-
Preparation of Sodium Glycinate: In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of sodium carbonate (1.1 equivalents). Stir the mixture at room temperature until the glycine is completely dissolved.
-
Benzylation: To the solution of sodium glycinate, add benzyl chloride (1 equivalent) dropwise while maintaining the temperature at 40-50 °C. Stir the reaction mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloride and other organic impurities.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Applications in Research and Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of various organic compounds and pharmaceutical agents.[8] Its structural motif is found in a number of bioactive molecules.
Derivatives of N-benzylglycine have been investigated for their potential to modulate the activity of neurotransmitter receptors, particularly glycine receptors (GlyRs) and N-methyl-D-aspartate (NMDA) receptors.[8] Glycine itself is a major inhibitory neurotransmitter in the central nervous system, and its receptors are targets for a variety of therapeutic agents. The modulation of these receptors can have significant effects on neuronal excitability and synaptic transmission.
Signaling Pathway Modulation
The glycine receptor (GlyR) is a ligand-gated ion channel that, upon binding to glycine, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of its firing. N-Benzylglycine and its derivatives can act as allosteric modulators of GlyRs, meaning they can bind to a site on the receptor that is different from the glycine binding site and alter the receptor's response to glycine. This modulation can either enhance or inhibit the receptor's function, making such compounds valuable tools for studying neuronal signaling and as potential therapeutic agents for conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Below is a diagram illustrating the general concept of Glycine Receptor modulation.
Caption: Modulation of the Glycine Receptor signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Modulation of glycine receptor function: a novel approach for therapeutic intervention at inhibitory synapses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chembk.com [chembk.com]
- 8. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylglycine Hydrochloride (CAS 7689-50-1), a key intermediate in pharmaceutical and organic synthesis. This document details a reliable synthetic protocol and outlines the analytical methods for its complete characterization, presenting quantitative data in a clear, tabular format for ease of reference.
Introduction
This compound is a derivative of the amino acid glycine, featuring a benzyl group attached to the nitrogen atom. It is a white to off-white crystalline solid, typically used as a building block in the synthesis of more complex molecules, including peptide analogues and various pharmaceutical agents. Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for use in a variety of reaction conditions.
Table 1: Compound Identification and Physical Properties
| Parameter | Value | Reference |
| CAS Number | 7689-50-1 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| IUPAC Name | 2-(benzylamino)acetic acid;hydrochloride | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 228-232 °C (with decomposition) | [3][4] |
| Purity (Typical) | >98.0% (HPLC) | [2] |
Synthesis of this compound
The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between benzylamine and chloroacetic acid, followed by acidification to form the hydrochloride salt. This method is efficient and utilizes readily available starting materials.
Synthesis Pathway
The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. The reaction is performed in the presence of a base to neutralize the initially formed hydrochloric acid, driving the reaction to completion. Subsequent acidification of the resulting sodium salt of N-benzylglycine with concentrated HCl precipitates the desired hydrochloride product.
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Benzylamine (C₇H₉N)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl, 37%)
-
Deionized water
-
Ethanol
Procedure:
-
Step 1: N-Benzylation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid (1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (2.2 equivalents).
-
To this solution, add benzylamine (1.05 equivalents) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Acidification and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 1. A white precipitate of this compound will form.
-
Continue stirring the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to facilitate drying.
-
Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.
Characterization Workflow
References
N-Benzylglycine Hydrochloride: A Technical Guide for Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylglycine hydrochloride, a derivative of the amino acid glycine, serves as a versatile tool in the study of amino acid metabolism. Its primary role of interest lies in its potential as a competitive inhibitor of glycine transporters, particularly GlyT1. This inhibition leads to an increase in synaptic glycine levels, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the role of this compound in amino acid metabolism research, with a focus on its application in studying glycine transport and its downstream effects on neuronal signaling. The guide includes a summary of its biochemical properties, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Glycine is the simplest amino acid, playing a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter and a co-agonist at the NMDA receptor. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, GlyT1 and GlyT2. This compound has emerged as a compound of interest for its potential to selectively inhibit these transporters, thereby offering a mechanism to study the intricate balance of glycinergic signaling. This guide will explore the utility of this compound as a research tool in the field of amino acid metabolism and neuropharmacology. While it is a valuable compound for research, it's important to note its use as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
Biochemical Profile and Mechanism of Action
This compound is a white crystalline powder, soluble in water, making it suitable for various in vitro and in vivo experimental setups.[1] Its structure, featuring a benzyl group attached to the nitrogen atom of glycine, is key to its inhibitory activity at glycine transporters.
Inhibition of Glycine Transporter 1 (GlyT1)
The primary mechanism of action of this compound in the context of amino acid metabolism is the competitive inhibition of the GlyT1 transporter. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By competitively binding to the transporter, this compound blocks this reuptake, leading to an accumulation of glycine in the synapse.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7689-50-1 |
| Molecular Formula | C₉H₁₁NO₂·HCl |
| Molecular Weight | 201.65 g/mol |
| Appearance | White crystalline powder |
| Solubility | Water soluble |
Source: Sigma-Aldrich, Chem-Impex[1][4]
Role in Amino Acid Metabolism Studies
The ability of this compound to modulate synaptic glycine levels makes it a valuable tool for several areas of amino acid metabolism research.
Investigating Glycine Transport Kinetics
By acting as a competitive inhibitor, this compound can be used to probe the kinetics of GlyT1. Researchers can perform radiolabeled glycine uptake assays in the presence of varying concentrations of this compound to determine its inhibitory constant (Ki) and to characterize the binding site on the transporter.
Modulating NMDA Receptor Activity
Glycine is an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. By increasing synaptic glycine concentrations, this compound can potentiate NMDA receptor-mediated neurotransmission.[5] This effect can be studied using electrophysiological techniques such as patch-clamp recordings.
Studying the Glycine Cleavage System (GCS)
The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. While direct inhibition of the GCS by N-Benzylglycine has not been extensively documented, alterations in glycine homeostasis due to GlyT1 inhibition could indirectly influence GCS activity. Further research is needed to explore this potential connection.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Radiolabeled Glycine Uptake Assay
This protocol is designed to measure the inhibition of glycine uptake by this compound in cultured cells expressing GlyT1.
Materials:
-
Cultured cells expressing GlyT1 (e.g., HEK293 cells)
-
[³H]-glycine (radiolabeled glycine)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in 96-well plates and grow to confluence.
-
Assay Setup: Wash the cells with assay buffer.
-
Inhibition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]-glycine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Data Analysis: Plot the percentage of glycine uptake inhibition against the concentration of this compound to determine the IC50 value.
Table 2: Example Data from a Hypothetical Glycine Uptake Assay
| N-Benzylglycine HCl (µM) | [³H]-glycine Uptake (CPM) | % Inhibition |
| 0 (Control) | 15000 | 0 |
| 0.1 | 13500 | 10 |
| 1 | 10500 | 30 |
| 10 | 7500 | 50 |
| 100 | 3000 | 80 |
| 1000 | 1500 | 90 |
Electrophysiological Recording of NMDA Receptor Currents
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA receptor-mediated currents in neurons.[6]
Materials:
-
Brain slices (e.g., hippocampal slices) or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
NMDA receptor agonist (e.g., NMDA)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline NMDA receptor-mediated currents by applying an NMDA receptor agonist in the aCSF.
-
Application of this compound: Perfuse the slice or culture with aCSF containing this compound.
-
Recording of Modulated Currents: Record the NMDA receptor-mediated currents in the presence of this compound.
-
Washout: Perfuse with aCSF to wash out the compound and record the recovery of the currents.
-
Data Analysis: Compare the amplitude and kinetics of the NMDA receptor currents before, during, and after the application of this compound to quantify its modulatory effect.
Visualizations
Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation
Caption: Inhibition of GlyT1 by N-Benzylglycine HCl increases synaptic glycine, potentiating NMDA receptor activity.
Experimental Workflow for Radiolabeled Glycine Uptake Assay
Caption: Workflow for determining the inhibitory effect of N-Benzylglycine HCl on glycine uptake.
Logical Relationship in NMDA Receptor Modulation
Caption: Causal chain from N-Benzylglycine HCl application to altered neuronal excitability.
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of glycine metabolism and its role in neuromodulation. Its ability to inhibit glycine transporters provides a means to manipulate synaptic glycine levels, thereby influencing NMDA receptor function. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to utilize this compound in their studies of amino acid metabolism and its implications for neurological function and disease. Further research is warranted to fully elucidate its quantitative inhibitory profile and to explore its potential effects on other aspects of glycine metabolism, such as the glycine cleavage system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-苄基甘氨酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Exploring the Biological Activity of N-Benzylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows.
Biological Activities of N-Benzylglycine Derivatives
N-Benzylglycine, a derivative of the simplest amino acid, glycine, offers a unique structural framework that allows for diverse chemical modifications. These modifications have led to the discovery of compounds with significant therapeutic potential across various disease areas.
Anticonvulsant Activity
A significant area of investigation for N-Benzylglycine derivatives has been in the field of epilepsy. Certain derivatives have shown potent anticonvulsant effects in preclinical models, with some exhibiting efficacy comparable to or exceeding that of established antiepileptic drugs.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
| Compound | Derivative | Animal Model | Administration Route | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) (Rotarod Test) | Protective Index (PI = TD50/ED50) | Reference |
| 18 | N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3 | >100 | >12 | [1] |
| Rat | p.o. | 3.9 | >500 | >130 | [1] | ||
| (R)-18 | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | 27 | 6.0 | [1] |
| (S)-18 | (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | >100 | - | - | [1] |
| 19 | N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | >100 | >5.8 | [1] |
| Rat | p.o. | 19 | - | - | [1] | ||
| Phenytoin | (Standard Drug) | Mouse | i.p. | 6.5 | 68 | 10.5 | [1] |
| (Standard Drug) | Rat | p.o. | 23 | - | - | [1] |
The data clearly indicates that the (R)-enantiomer of compound 18 possesses the majority of the anticonvulsant activity.[1] The protective index (PI), a ratio of the neurotoxic dose to the effective anticonvulsant dose, is a critical measure of a drug's therapeutic window. Notably, (R)-18 in rats (p.o.) demonstrates a remarkably high PI of over 130.[1]
Anticancer Activity
N-benzyl-quinolone derivatives, a subset of N-Benzylglycine analogues, have demonstrated promising anticancer activity. Their mechanism of action is primarily attributed to the inhibition of topoisomerase II, an enzyme essential for DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Table 2: In Vitro Anticancer Activity of N-Acylated Ciprofloxacin Derivatives (N-Benzyl-quinolone analogues)
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| N-acylated ciprofloxacin conjugate 1 | PC3 (Prostate Cancer) | 2.02 | Cisplatin | 13.20 | [2] |
| N-acylated ciprofloxacin conjugate 2 | PC3 (Prostate Cancer) | 15.70 | Cisplatin | 13.20 | [2] |
| N-acylated ciprofloxacin conjugate 3 | PC3 (Prostate Cancer) | 4.80 | Cisplatin | 13.20 | [2] |
| 4-DMOCP | K562 (Myeloid Leukemia) | 19.56 | Doxorubicin | Not explicitly stated for 72h | [2] |
| 4-DMOCP | KG1-a (Myeloid Leukemia) | 22.13 | Doxorubicin | Not explicitly stated for 72h | [2] |
These N-acylated ciprofloxacin conjugates exhibit significant potency against the PC3 human prostate cancer cell line, with some derivatives being more potent than the established anticancer drug cisplatin.[2]
Anti-inflammatory Activity
Derivatives of N-(4-substituted phenyl)glycine have been investigated for their anti-inflammatory properties. These compounds have shown efficacy in reducing inflammation in preclinical models, such as the carrageenan-induced rat paw edema model.
Table 3: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives
| Compound | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 3 | Chalcone analog | 50 | 40.39 | [3] |
| 6 | Cyclized heterocyclic derivative | 50 | 51.82 | [3] |
| 7 | Cyclized heterocyclic derivative | 50 | 43.80 | [3] |
The results indicate that the chalcone analog and its cyclized heterocyclic derivatives possess significant anti-inflammatory activity.[3]
Antimicrobial Activity
Quinolone derivatives, including N-benzyl substituted analogues, are a major class of synthetic antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.
Table 4: Antimicrobial Activity of N-Benzyl Quinolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivative (4e) | Staphylococcus aureus | 0.06 | [4] |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivative (4e) | Staphylococcus epidermidis | 0.06 | [4] |
| 1-benzyl-7-substituted-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives | Gram-positive bacteria | Generally higher MICs | [5] |
| Gram-negative bacteria | Generally lower MICs | [5] |
The antimicrobial activity of these derivatives is influenced by the specific substitutions on the quinolone core and the benzyl group.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of N-Benzyl-2-acetamidopropionamide Derivatives
A representative synthetic route to N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs starts from D-serine methyl ester.[6]
General Five-Step Stereospecific Synthesis: [6]
-
Protection of the amino group: The amino group of D-serine methyl ester is protected, for example, with a Boc group.
-
Activation of the hydroxyl group: The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate.
-
Introduction of the oxy-substituent: Nucleophilic substitution with the desired alcohol or phenol in the presence of a base.
-
Deprotection and N-benzylation: Removal of the Boc group followed by reductive amination with benzaldehyde or direct alkylation with benzyl bromide.
-
Acetylation: Acetylation of the amino group using acetic anhydride to yield the final product.
A detailed, specific example for the synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) is as follows:[7]
-
Treatment of the hydrochloride salt of (R)-serine methyl ester with benzylamine yields the corresponding benzylamide.
-
The resulting benzylamide is then acylated with acetic anhydride to provide (R)-N-benzyl-2-acetamido-3-hydroxypropionamide.
-
Alkylation of the hydroxyl group with methyl iodide and silver(I) oxide affords (R)-N-benzyl-2-acetamido-3-methoxypropionamide.
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally, i.p., or orally, p.o.).
-
At the time of peak effect of the compound, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the animal.
-
Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of the hindlimb tonic extensor component of the seizure. Abolition of this component is considered protection.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
-
Rotarod Test for Neurotoxicity
This test is used to assess motor coordination and potential neurological deficits induced by a test compound.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.
-
Apparatus: A rotarod apparatus, which consists of a rotating rod.
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animals on the rotating rod.
-
Record the time each animal is able to maintain its balance on the rod.
-
A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.
-
The toxic dose 50 (TD50), the dose that causes neurotoxicity in 50% of the animals, can be calculated.
-
Carrageenan-Induced Paw Edema Assay
This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Apparatus: A plethysmometer to measure paw volume.
-
Procedure:
-
Measure the initial volume of the rat's right hind paw.
-
Administer the test compound or vehicle (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
-
In Vitro Anticancer Activity Screening
This workflow outlines the general procedure for evaluating the anticancer potential of N-Benzylglycine derivatives in cell culture.
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., PC3, K562) in appropriate culture medium and conditions.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Cell Cycle Analysis:
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest and fix the cells.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Apoptosis Assay:
-
Treat cells with the test compound.
-
Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the activity of N-Benzylglycine derivatives is crucial for understanding their mechanisms of action. The following diagrams were generated using the DOT language for Graphviz.
Conclusion
N-Benzylglycine derivatives represent a promising and versatile class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as lead structures for the development of new therapeutics for epilepsy, cancer, inflammation, and bacterial infections. The detailed methodologies and visual representations of the underlying mechanisms of action are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of N-Benzylglycine derivatives holds great promise for the discovery of novel and more effective therapeutic agents.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
N-Benzylglycine Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylglycine hydrochloride is a versatile and valuable precursor in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl protecting group, make it an ideal building block for a diverse array of complex molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound. Particular emphasis is placed on its utility in multicomponent reactions, the synthesis of peptidomimetics, and the generation of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development. This document aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound, also known as benzylaminoacetic acid hydrochloride, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7689-50-1 | [2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 232 °C (decomposes) | [2] |
| Solubility | Soluble in water | [1] |
| Assay | ≥98% | [2] |
Role in Organic Synthesis
This compound serves as a crucial starting material in a variety of organic transformations, primarily due to the reactivity of its secondary amine and carboxylic acid functionalities. The benzyl group often acts as a protecting group that can be removed under specific conditions, adding to its synthetic utility.
Peptidomimetic and Peptoid Synthesis
One of the primary applications of this compound is in the synthesis of peptidomimetics and N-substituted glycine oligomers, known as peptoids. These compounds mimic the structure of natural peptides but exhibit enhanced stability against proteolytic degradation, making them attractive candidates for drug discovery.[3] The N-benzyl group introduces a rigid, hydrophobic moiety that can influence the conformational stability and receptor binding affinity of the resulting molecule.[3]
Multicomponent Reactions (MCRs)
This compound is a valuable component in multicomponent reactions (MCRs), which are highly efficient one-pot transformations that combine three or more reactants to form a complex product. Its application in Ugi and Passerini reactions is particularly noteworthy for the rapid generation of diverse molecular libraries.
-
Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[4] this compound can serve as the carboxylic acid and amine component (after neutralization), leading to the formation of complex peptide-like structures. The Ugi reaction is renowned for its high atom economy and the ability to generate a wide variety of substitution patterns.[4]
-
Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[5] this compound can be used as the carboxylic acid component, providing a direct route to α-hydroxy carboxamide derivatives.[5]
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products.[6] this compound is a valuable precursor for the synthesis of various heterocyclic systems, including piperazinones and benzodiazepines. These syntheses often leverage the dual functionality of the molecule to construct the heterocyclic ring system. For instance, derivatives of N-benzylglycine can be employed in the synthesis of 1,4-benzodiazepine scaffolds through a sequence of reactions that may include an initial Ugi reaction followed by an intramolecular cyclization.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a precursor.
Synthesis of N-Benzylglycine
A common method for the preparation of N-benzylglycine involves the reaction of glycine with benzaldehyde in the presence of a reducing agent.
Materials:
-
Glycine
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
35% Hydrochloric acid (HCl)
Procedure:
-
A Schiff base is formed by reacting glycine and benzaldehyde in the presence of a base, such as sodium hydroxide.
-
The resulting Schiff base is then reduced via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst and hydrogen gas.
-
After the reaction is complete, the catalyst is filtered off.
-
The reaction mixture is acidified with 35% hydrochloric acid to a pH of 1 or less to precipitate the product.
-
The precipitated crystals of this compound are collected by filtration.[7]
Quantitative Data: A reported yield for the synthesis of N-benzylglycine from glycine is 90.4%.[7]
Synthesis of N-Benzylglycine Ethyl Ester
This protocol describes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask containing glycine ethyl ester hydrochloride (28.0 g) and ethanol (200 ml), add triethylamine (20.0 g).
-
Heat the mixture to reflux for 1 hour, then cool. A white solid will precipitate.
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture and wash the filtrate with water until neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
The final product is obtained by reduced pressure distillation of the residue at 100°C, collecting the fraction at 139-142°C.[8]
Quantitative Data: This procedure yields N-benzylglycine ethyl ester as a pale yellow oily liquid with a reported yield of 80.3%.[8]
Ugi Four-Component Reaction for Peptidomimetic Synthesis
The following is a general workflow for a Ugi reaction where this compound (after neutralization) can be used as the carboxylic acid component.
Materials:
-
N-Benzylglycine
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., furfurylamine)
-
An isocyanide (e.g., tert-butylisocyanide)
-
Methanol
Procedure:
-
The amine and aldehyde are mixed in methanol to form an imine.
-
N-benzylglycine is then added to the reaction mixture.
-
Finally, the isocyanide is introduced, and the reaction is stirred at room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.[9]
Quantitative Data: Yields for Ugi reactions are highly dependent on the specific substrates and reaction conditions. Optimization studies have shown that yields can vary significantly with changes in solvent and reactant concentrations, with reported yields ranging from poor to over 60%.[9]
Visualization of Synthetic Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and reaction mechanisms involving this compound.
Ugi Four-Component Reaction Workflow
Caption: Workflow for the Ugi four-component reaction to synthesize peptidomimetics.
Passerini Three-Component Reaction Mechanism
Caption: Mechanism of the Passerini three-component reaction.
Applications in Drug Development
Derivatives of N-benzylglycine have shown promise in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Anticonvulsant Activity
Research has indicated that certain lipophilic glycine derivatives exhibit anticonvulsant properties.[8] Studies on N-benzyl-2-acetamidopropionamide derivatives, which share structural similarities with compounds derivable from N-benzylglycine, have shown potent anticonvulsant activity in animal models.[10] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may modulate the activity of neurotransmitter systems in the brain.[7]
Glycine Transporter (GlyT1) Inhibition
The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 can lead to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a potential therapeutic strategy for treating schizophrenia.[11] N-substituted glycine derivatives, including those with a benzyl group, have been investigated as GlyT1 inhibitors.[11] Structure-activity relationship (SAR) studies have been conducted on novel series of GlyT1 inhibitors derived from N-substituted glycine scaffolds.[11]
Glycine Transporter 1 (GlyT1) Inhibition Pathway
Caption: Proposed mechanism of action for N-benzylglycine derivatives as GlyT1 inhibitors.
Safety and Handling
This compound is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place, and the container kept tightly closed.[2]
Conclusion
This compound is a foundational building block in organic synthesis with broad applications in the synthesis of peptidomimetics, complex heterocyclic scaffolds, and pharmacologically active molecules. Its utility in multicomponent reactions provides an efficient pathway to generate molecular diversity. The continued exploration of derivatives of this compound, particularly in the context of CNS disorders, highlights its significance in modern drug discovery and development. This guide has provided a comprehensive overview of its properties, synthetic applications, and detailed protocols to aid researchers in harnessing the full potential of this versatile precursor.
References
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylglycine Hydrochloride in Peptide Chemistry: An In-depth Technical Guide
Introduction
N-Benzylglycine hydrochloride is a pivotal building block in the realm of peptide chemistry, primarily serving as a precursor for the incorporation of N-benzylglycine units into peptide and peptidomimetic structures.[1][2] Its application is central to the synthesis of peptoids, or N-substituted glycine oligomers, which are isomers of peptides that exhibit enhanced proteolytic stability and cell permeability, making them attractive candidates for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its application in solid-phase peptoid synthesis, and relevant experimental protocols for researchers and scientists in the field.
Physicochemical Properties of this compound
This compound is a white to almost-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₂ | [6] |
| Molecular Weight | 201.65 g/mol | [5][6][7] |
| Appearance | White to Almost white powder to crystal | [5][8] |
| Melting Point | 232 °C (decomposes) | [7] |
| CAS Number | 7689-50-1 | [5][7] |
| Purity | ≥ 98% (HPLC) | [5][7][9] |
| Solubility | Soluble in water. |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | Spectra available in public databases. | [10] |
| ¹³C NMR | Spectra available in public databases. | [6][10][11] |
| IR (FTIR) | Spectra available in public databases, typically showing characteristic peaks for carboxylic acid and amine hydrochloride functional groups. | [6][10] |
| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight. | [12] |
| Raman | Spectra available in public databases. | [10] |
Core Application in Peptide Chemistry: Peptoid Synthesis
The primary application of this compound in peptide chemistry is as a source of the N-benzylglycine monomer in the synthesis of peptoids.[1] Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon.[3] This structural difference confers several advantageous properties, including resistance to proteolytic degradation.[3]
The synthesis of peptoids is most commonly achieved through the "submonomer method" on a solid support, a robust two-step iterative process developed by Zuckermann and coworkers.[1][5] this compound is not directly used in the solid-phase synthesis; instead, its free amine form, benzylamine, is utilized in the displacement step of the submonomer method.
The Submonomer Method for Peptoid Synthesis
The submonomer method involves a two-step cycle for each monomer addition: acylation and displacement. This method is highly efficient, with coupling efficiencies often exceeding 98%, allowing for the synthesis of long peptoid oligomers.[1]
Experimental Protocols
Manual Solid-Phase Synthesis of a Peptoid Incorporating an N-Benzylglycine Unit
This protocol is adapted from the general submonomer synthesis method and details the incorporation of an N-benzylglycine residue using benzylamine.[1]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Dimethylformamide (DMF)
-
4-methylpiperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Benzylamine (derived from this compound by neutralization)
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS)
-
Acetonitrile
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Rink Amide resin in DMF in a fritted reaction vessel for at least 10 minutes.[1]
-
Drain the DMF and add a 20% solution of 4-methylpiperidine in DMF to the resin. Agitate for 2 minutes, drain, and repeat with a 12-minute incubation to ensure complete Fmoc deprotection.[1]
-
Wash the resin thoroughly with DMF (at least 4 times).[1]
-
-
Acylation Step:
-
Displacement Step (Incorporation of N-Benzylglycine):
-
Add a 1-2 M solution of benzylamine in N-methylpyrrolidinone (NMP) or DMF to the bromoacetylated resin.[1]
-
Agitate the mixture for 30-120 minutes at room temperature.[1] The reaction can be monitored for completion using a Kaiser test (which should be negative).
-
Drain the amine solution and wash the resin thoroughly with DMF (4 times).[1]
-
-
Chain Elongation:
-
Repeat the acylation and displacement steps with the desired primary amines to continue building the peptoid chain.
-
-
Cleavage and Deprotection:
-
After the final displacement and washing, dry the resin.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS, for 1-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptoid.
-
-
Purification and Characterization:
-
Precipitate the crude peptoid from the TFA solution using cold diethyl ether.
-
Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture).[1]
-
Purify the peptoid by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[1]
-
Combinatorial Synthesis of Peptoid Libraries
The submonomer method is exceptionally well-suited for the combinatorial synthesis of peptoid libraries using a "split-and-pool" strategy. This allows for the rapid generation of large numbers of diverse peptoid molecules for screening in drug discovery.
Interaction with Biological Targets
Peptoids, including those containing N-benzylglycine, are designed to mimic the structure and function of peptides, enabling them to interact with biological targets such as proteins. The N-benzyl group provides a hydrophobic and sterically defined side chain that can participate in binding interactions within protein pockets.
Quantitative Data
The submonomer synthesis method is known for its high efficiency. While specific yields for every possible peptoid sequence are not available, the literature provides general expectations for coupling efficiency and overall yields.
Table 3: Representative Yield and Purity Data for Peptoid Synthesis
| Parameter | Typical Value | Notes | Reference |
| Coupling Efficiency per Cycle | >98% | For the two-step acylation and displacement cycle. | [1] |
| Overall Yield of Crude Peptoid (short sequences) | High | Dependent on the length and sequence of the peptoid. | |
| Purity after HPLC | >95% | Achievable with standard purification protocols. |
Conclusion
This compound is an essential reagent for the synthesis of N-benzylglycine-containing peptoids. The submonomer solid-phase synthesis method provides a robust and versatile platform for creating these peptidomimetics, both as discrete molecules and as large combinatorial libraries. The favorable properties of peptoids, such as their proteolytic stability, make them valuable tools in drug discovery and biomedical research. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize these promising molecules.
References
- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]
- 7. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 8. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 9. Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid discovery of self-assembling peptides with one-bead one-compound peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: N-Benzylglycine Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of N-Benzylglycine into a peptide sequence via solution-phase synthesis. This method offers an alternative to solid-phase synthesis, particularly for shorter peptides or when scaling up production.
Introduction
Solution-phase peptide synthesis is a classical and versatile method for constructing peptides.[1] It involves the sequential coupling of amino acids in a homogenous reaction mixture, with purification of the intermediate peptide after each step. N-Benzylglycine is a non-natural amino acid that, when incorporated into a peptide backbone, can impart unique structural and functional properties. The benzyl group on the nitrogen atom can influence peptide conformation and stability. This protocol outlines the steps for the successful integration of N-Benzylglycine Hydrochloride into a growing peptide chain.
The overall strategy involves the protection of the amino and carboxyl groups of the reacting amino acids to prevent unwanted side reactions, followed by the activation of the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of the other.
Experimental Protocols
Materials
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Ala-OH, Fmoc-Val-OH)
-
C-terminally protected amino acid methyl or ethyl ester (e.g., H-Phe-OMe)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes
-
Aqueous solutions: 1M HCl, saturated NaHCO3, brine
-
Drying agent: Anhydrous Na2SO4 or MgSO4
Protocol 1: Dipeptide Synthesis using N-Benzylglycine and a C-Terminally Protected Amino Acid
This protocol describes the coupling of an N-terminally protected amino acid to N-Benzylglycine methyl ester.
Step 1: Preparation of N-Benzylglycine Methyl Ester Hydrochloride
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain N-Benzylglycine methyl ester hydrochloride as a white solid.
Step 2: Coupling Reaction
-
Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and N-Benzylglycine methyl ester hydrochloride (1.0 eq) in DCM or DMF.
-
Add a base such as TEA or DIEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Cool the mixture to 0 °C.
-
Add the coupling reagent (e.g., DCC, 1.1 eq) to the solution.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-16 hours.
Step 3: Work-up and Purification
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected dipeptide.
Data Presentation
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Boc-Ala-OH | H-NBn-Gly-OMe·HCl | DCC | TEA | DCM | 85-95 |
| Fmoc-Val-OH | H-NBn-Gly-OMe·HCl | HBTU | DIEA | DMF | 90-98 |
| Boc-Phe-OH | H-NBn-Gly-OEt·HCl | DCC | TEA | DCM | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the amino acids.
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the solution-phase synthesis of a dipeptide incorporating N-Benzylglycine.
Caption: Workflow for dipeptide synthesis with N-Benzylglycine.
Caption: Mechanism of DCC-mediated peptide coupling.
Conclusion
This protocol provides a robust framework for the solution-phase synthesis of peptides containing N-Benzylglycine. The methods described are amenable to modification for the synthesis of longer peptides through iterative deprotection and coupling steps. The use of standard protecting groups and coupling reagents makes this protocol accessible to researchers with a foundational knowledge of peptide chemistry.
References
The Role of N-Benzylglycine Hydrochloride in Chiral Synthesis: An Overview
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the selective production of a desired enantiomer of a chiral molecule.[1][2] These compounds are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which they are typically removed and ideally recycled.[1] The field of asymmetric synthesis heavily relies on a diverse range of chiral auxiliaries, including Evans oxazolidinones, pseudoephedrine amides, and sulfinamides, each with well-documented applications and predictable stereochemical models.[1][]
The synthesis of chiral amino acids, a critical component of many pharmaceuticals and natural products, often employs chiral auxiliaries or chiral catalysts.[4][5][] Strategies for achieving asymmetry in these syntheses are varied and well-established.[4][5]
While information on N-Benzylglycine and its hydrochloride salt is available, including its synthesis and physical properties, its role has been primarily documented in areas such as peptide synthesis.[7][8][9] Speculation on related structures, such as N,N'-Dibenzylglycinamide, suggests a potential for steric hindrance from the benzyl groups to influence stereoselectivity, but this remains theoretical without experimental validation.[10]
For researchers, scientists, and drug development professionals seeking to induce chirality, the exploration of established and well-documented chiral auxiliaries is recommended. The scientific literature provides a wealth of information on various classes of these molecules, complete with detailed experimental protocols and extensive data on their efficacy in a wide array of asymmetric transformations.[1][2][][11]
General Workflow for Employing a Chiral Auxiliary
For illustrative purposes, a generalized workflow for the application of a chiral auxiliary in an asymmetric alkylation is presented below. This diagram outlines the fundamental steps involved in this common synthetic strategy.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 4. "Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester wi" by Steven J. Boyles [digitalcommons.georgiasouthern.edu]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. N-Benzylglycine 98 7689-50-1 [sigmaaldrich.com]
- 9. N-Benzylglycine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: N-Benzylglycine Hydrochloride as an N-Protected Glycine Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of novel therapeutics, the use of protected amino acids is a cornerstone strategy. The benzyl group (Bn) is a robust and widely used protecting group for amines due to its stability across a range of acidic and basic conditions. N-Benzylglycine, available as its hydrochloride salt, is not a protecting group reagent itself, but rather a pre-protected building block. It provides a reliable method for introducing a glycine motif with a stable N-benzyl protection, which can be removed under specific reductive conditions.
This document provides detailed application notes on the utility of N-Benzylglycine Hydrochloride and protocols for its synthesis and subsequent deprotection, making it a valuable component in peptide chemistry and medicinal chemistry.[1][2] Its incorporation into peptide sequences can enhance metabolic resistance and modulate receptor binding affinity due to the presence of the rigid, hydrophobic benzyl group.[1]
Data Presentation
Table 1: Synthesis of N-Benzylglycine Ethyl Ester
This reaction represents the "protection" step, where the nitrogen of glycine is benzylated. The subsequent hydrolysis of the ester yields N-Benzylglycine.
| Starting Materials | Reagents & Solvents | Reaction Conditions | Product | Yield |
| Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Ethanol | 40°C, 4 hours | N-Benzylglycine ethyl ester | 80.3% |
| Benzylamine, Ethyl 2-bromoacetate | Diisopropylethylamine, Dichloromethane, Benzyltriethylammonium chloride | 25-28°C, 4 hours | N-Benzylglycine ethyl ester | 97.7% |
Data adapted from a representative procedure for N-alkylation of glycine ethyl ester.[3][4]
Table 2: Deprotection of N-Benzyl Group via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and efficient method for the cleavage of the N-benzyl group.[5] This process is known for its mild conditions and clean conversion, yielding the free amine and toluene as the primary byproduct.[5]
| Substrate | Catalyst | Hydrogen Source | Solvent | Reaction Conditions | Product | Yield |
| N-Benzyl protected amine (general) | 10% Pd/C (10-20 mol%) | H₂ gas (balloon or Parr apparatus) | Methanol or Ethanol | Room Temperature, 1-3h | Deprotected Amine | High to Quantitative |
| N-Benzyl protected amine (general) | 10% Pd/C | Ammonium formate | Methanol | Reflux | Deprotected Amine | High |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylglycine from Glycine Ethyl Ester Hydrochloride
This protocol details the N-benzylation of glycine ethyl ester followed by saponification to yield N-Benzylglycine.
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base:
-
To a round-bottom flask, add glycine ethyl ester hydrochloride (28.0 g) and ethanol (200 ml).
-
Add triethylamine (20.0 g) to the suspension.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture. A white precipitate of triethylamine hydrochloride will form.
-
Filter the solid and collect the filtrate.
-
-
N-Benzylation:
-
To the filtrate, add another portion of triethylamine (20.0 g).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add benzyl chloride (27.8 g) dropwise while maintaining the temperature.
-
After the addition is complete, warm the reaction to 40°C and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride.
-
-
Work-up and Isolation of N-Benzylglycine Ethyl Ester:
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Benzylglycine ethyl ester as a pale yellow oil.[3]
-
-
Hydrolysis to N-Benzylglycine:
-
Dissolve the crude ester in a solution of sodium hydroxide in methanol/water.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~6 with hydrochloric acid to precipitate the N-Benzylglycine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Incorporation of N-Benzylglycine into a Dipeptide (Conceptual)
This protocol outlines a general procedure for coupling N-Benzylglycine with another amino acid ester using a standard coupling reagent like EDC/HOBt.
Materials:
-
N-Benzylglycine
-
An amino acid ester hydrochloride (e.g., Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve N-Benzylglycine (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in the same solvent and add DIPEA (2.2 equivalents) to neutralize the salt and act as a base.
-
Add the amino acid ester solution to the N-Benzylglycine solution.
-
-
Coupling Reaction:
-
Cool the combined solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with the reaction solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
-
Protocol 3: Deprotection of the N-Benzyl Group
This protocol describes the removal of the N-benzyl group via catalytic hydrogenolysis.
Materials:
-
N-Benzyl protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup:
-
In a round-bottom flask suitable for hydrogenation, dissolve the N-benzyl protected peptide (1.0 mmol) in methanol or ethanol (10-20 mL).
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen, followed by vacuum.
-
Introduce hydrogen gas (e.g., from a balloon or by connecting to a Parr hydrogenator).
-
Stir the suspension vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent. Caution: Do not allow the catalyst on the filter to dry completely in the air as it can ignite. Quench the catalyst on the Celite pad with water before disposal.[5]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be performed if necessary.
-
Visualizations
Caption: Workflow for the synthesis of N-Benzylglycine.
Caption: General workflow for peptide coupling.
Caption: Workflow for N-benzyl group deprotection.
References
- 1. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
Step-by-Step Guide for N-Alkylation of N-Benzylglycine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of N-benzylglycine hydrochloride, a key transformation in the synthesis of diverse molecular scaffolds relevant to drug discovery and development. N-benzylglycine, an N-substituted derivative of the simplest amino acid, glycine, serves as a versatile building block. Its further alkylation on the nitrogen atom allows for the introduction of a wide range of functional groups, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
Introduction to N-Alkylation of N-Benzylglycine
N-alkylation of secondary amines, such as N-benzylglycine, is a fundamental C-N bond-forming reaction in organic synthesis. The process typically involves the nucleophilic substitution of an alkyl halide by the amine. For this compound, the reaction necessitates the use of a base to first neutralize the hydrochloride salt and then to deprotonate the resulting secondary amine, generating a more potent nucleophile. The presence of the carboxylic acid moiety also requires careful selection of the base to ensure deprotonation of both the ammonium and carboxylic acid groups to facilitate the desired N-alkylation.
Common challenges in the N-alkylation of amines include the potential for overalkylation, where the tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. However, in the case of N-benzylglycine, the steric hindrance provided by the benzyl group and the newly introduced alkyl group can often mitigate this side reaction. Alternative methods for N-alkylation include reductive amination and transition metal-catalyzed reactions using alcohols as alkylating agents. This guide will focus on the widely used and practical approach employing alkyl halides.
Experimental Protocols
This section details a general protocol for the N-alkylation of this compound. The procedure is adapted from established methods for the N-alkylation of amino acid derivatives and should be optimized for specific substrates and scales.
Protocol: N-Alkylation of this compound with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN))
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Addition of Solvent and Base: Add the anhydrous polar aprotic solvent (e.g., DMF) to the flask, followed by the addition of a suitable base (2.5-3.0 equivalents). The use of at least two equivalents of base is crucial to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Stirring and Dissolution: Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation and dissolution of the starting material.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (typically 4-24 hours). The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated N-benzylglycine derivative.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of glycine derivatives, which can serve as a reference for the N-alkylation of N-benzylglycine. Note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Glycine Ethyl Ester HCl | Benzyl Chloride | Triethylamine | Ethanol | 40 | 4 | 80.3 | [1] |
| Benzylamine | Ethyl Bromoacetate | DIPEA | Dichloromethane | 20-28 | 4 | 97.7 | [2] |
| Glycine Ethyl Ester | Ethyl Chloroacetate | N/A | N/A | N/A | N/A | ~65 | [1] |
Note: This table is illustrative and based on related reactions. Actual results for this compound may vary and require optimization.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the N-alkylation of this compound.
Caption: General chemical equation for the N-alkylation of N-benzylglycine.
Caption: Step-by-step experimental workflow for the N-alkylation of N-benzylglycine HCl.
References
Application of N-Benzylglycine Hydrochloride in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Benzylglycine hydrochloride serves as a versatile and accessible starting material for the synthesis of a variety of compounds with potential therapeutic applications. In the field of neuroprotection, derivatives of N-benzylglycine, particularly its amides and esters, are of significant interest. The core structure, combining a glycine moiety with a benzyl group, provides a scaffold that can be readily modified to optimize biological activity, lipophilicity, and blood-brain barrier permeability—critical parameters for centrally acting agents.
The neuroprotective potential of glycine and its derivatives is attributed to several mechanisms, including the modulation of excitatory and inhibitory neurotransmission, anti-inflammatory effects, and the attenuation of oxidative stress. Glycine itself has demonstrated neuroprotective properties in models of ischemic stroke by reducing excitotoxicity and oxidative stress.[1] By derivatizing N-benzylglycine, it is possible to generate novel chemical entities with enhanced potency and targeted mechanisms of action.
One promising synthetic route involves the conversion of N-benzylglycine into a series of N-benzylglycine amides. This can be achieved through standard peptide coupling reactions, where the carboxylic acid of N-benzylglycine is activated and reacted with a diverse range of primary or secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents on the amide nitrogen. These modifications can influence the compound's interaction with biological targets and its pharmacokinetic profile.
The synthesized N-benzylglycine derivatives can be screened for neuroprotective activity in various in vitro models of neuronal damage, such as glutamate-induced excitotoxicity, oxidative stress, and oxygen-glucose deprivation. Compounds exhibiting significant neuroprotective effects can then be further investigated to elucidate their mechanism of action, with a focus on key signaling pathways involved in neuronal survival and death, such as the Nrf2-ARE antioxidant response pathway and intrinsic apoptotic pathways.
Proposed Synthetic and Evaluation Workflow
The overall workflow for the synthesis and evaluation of N-benzylglycine amides as neuroprotective agents is depicted below.
Caption: Synthetic and evaluation workflow for N-benzylglycine amides.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-(Substituted)Amides from N-Benzylglycine
This protocol describes a general procedure for the synthesis of N-benzylglycine amides using HATU as a coupling agent.
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Substituted amine (e.g., benzylamine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Free N-Benzylglycine:
-
Dissolve this compound (1.0 eq) in water.
-
Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is neutral (pH ~7).
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield free N-benzylglycine.
-
-
Amide Coupling Reaction:
-
Dissolve N-benzylglycine (1.0 eq) in anhydrous DMF.
-
Add the substituted amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIEA (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylglycine amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Neuroprotection Assay - Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of synthesized N-benzylglycine amides against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Synthesized N-benzylglycine amides (dissolved in DMSO to create stock solutions)
-
L-Glutamic acid
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized N-benzylglycine amides in the cell culture medium.
-
Pre-treat the cells by replacing the medium with the medium containing the test compounds at various concentrations for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
-
Glutamate Insult:
-
After pre-treatment, expose the cells to a toxic concentration of L-glutamic acid (e.g., 5-10 mM, to be optimized for the specific cell type) for a specified duration (e.g., 24 hours). A negative control group (no glutamate, no compound) and a glutamate-only control group should be included.
-
-
Assessment of Cell Viability:
-
After the glutamate incubation period, measure cell viability using a standard assay according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with the MTT reagent, followed by solubilizing the formazan crystals and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound, representing the concentration at which 50% of the neurotoxic effect of glutamate is prevented.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized N-benzylglycine amides.
| Compound ID | R-Group on Amide | Yield (%) | Purity (%) | Neuroprotection EC₅₀ (µM) |
| NBG-A01 | Benzyl | 78 | >98 | 12.5 |
| NBG-A02 | 4-Fluorobenzyl | 82 | >99 | 8.2 |
| NBG-A03 | 4-Methoxybenzyl | 75 | >98 | 15.1 |
| NBG-A04 | 2-Phenylethyl | 85 | >99 | 9.8 |
| NBG-A05 | Cyclohexyl | 72 | >97 | 25.4 |
Proposed Mechanisms of Action and Signaling Pathways
The neuroprotective effects of N-benzylglycine derivatives may be mediated through multiple signaling pathways. Two key pathways are the Nrf2-ARE antioxidant response and the modulation of apoptosis.
Nrf2-ARE Antioxidant Response Pathway
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[2] N-benzylglycine amides may activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2-ARE antioxidant pathway.
Anti-Apoptotic Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Neuroprotective agents often act by inhibiting key steps in the apoptotic cascade, particularly by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
Caption: Modulation of the intrinsic apoptosis pathway.
References
N-Benzylglycine Hydrochloride: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors
Introduction
N-Benzylglycine hydrochloride and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry for the design and synthesis of novel enzyme inhibitors. The inherent structural features of the N-benzylglycine scaffold, including a secondary amine, a carboxylic acid, and a benzyl group, provide a versatile platform for generating diverse molecular architectures with the potential to interact with various enzyme active sites. This application note provides a comprehensive overview of the utility of this compound in developing potent and selective enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Applications in Enzyme Inhibition
Derivatives of N-benzylglycine have been successfully employed to target a range of enzymes implicated in various disease states. The benzyl group can be strategically utilized to engage with hydrophobic pockets within an enzyme's active site, while the glycine backbone provides a flexible linker and opportunities for further functionalization to enhance binding affinity and selectivity. Notable examples include the development of inhibitors for metalloproteases and G-protein coupled receptor (GPCR) antagonists.
Data Presentation: Inhibitory Activities of N-Benzylglycine Derivatives
The following table summarizes the inhibitory potency of various enzyme inhibitors derived from or incorporating the N-benzylglycine scaffold.
| Compound Class | Target Enzyme/Receptor | Derivative/Analog | Inhibition Metric (Value) | Reference |
| Bradykinin B2 Receptor Antagonist | Bradykinin B2 Receptor | Peptide Analog with N-Benzylglycine at position 8 | pA2 = Potent Antagonism | [1][2] |
| Bradykinin B2 Receptor Agonist | Bradykinin B2 Receptor | JMV1465 (constrained dipeptide mimic) | Ki = 0.07 nM | [3] |
| Bradykinin B2 Receptor Agonist | Bradykinin B2 Receptor | JMV1609 (constrained dipeptide mimic) | pD2 = 7.4 | [3] |
| Metalloprotease Inhibitor | VEGFR-2 Tyrosine Kinase | N-benzylaniline derivative | IC50 = 0.57 µM | [4] |
| Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | N-benzylpyridinium derivative (108a) | IC50 = 0.44 nM | [5] |
| Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | N-benzylpyridinium derivative (108f) | IC50 = 6.6 nM | [5] |
| Cholinesterase Inhibitor | Butyrylcholinesterase (BChE) | Thienobenzo-triazole derivative (24) | IC50 < Galantamine | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylglycine-containing compounds and their evaluation as enzyme inhibitors are crucial for reproducible research.
Protocol 1: Synthesis of N-Benzylglycine Ethyl Ester
This protocol describes a common method for the synthesis of an N-benzylglycine derivative, which can serve as a key intermediate for further elaboration.
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise.
-
After the addition is complete, maintain the reaction at 40°C for 4 hours.
-
Filter the reaction mixture and wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to yield N-benzylglycine ethyl ester as a pale yellow oily liquid[7].
Protocol 2: Solid-Phase Peptide Synthesis of a Bradykinin B2 Antagonist Analog
This protocol provides a general workflow for the synthesis of a peptide-based inhibitor incorporating an N-benzylglycine residue using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-N-benzylglycine)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-N-benzylglycine residue.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide using reverse-phase HPLC.
Protocol 3: Calcium Mobilization Assay for Bradykinin B2 Receptor Antagonists
This assay is used to determine the potency of antagonists for Gq-coupled GPCRs like the bradykinin B2 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Bradykinin (agonist)
-
Test compounds (N-benzylglycine derivatives)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach and grow overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C in a CO2 incubator[7].
-
Compound Addition: Prepare serial dilutions of the test compounds (antagonists) in assay buffer. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds. Then, add a pre-determined concentration of bradykinin (agonist, typically EC80) to all wells simultaneously using the instrument's integrated fluidics.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Logical Workflow for Inhibitor Development
The following diagram illustrates a typical workflow for the development of novel enzyme inhibitors starting from an this compound scaffold.
Caption: A generalized workflow for the discovery of enzyme inhibitors based on N-benzylglycine.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical signaling pathway where a metalloprotease, a potential target for an N-benzylglycine derivative inhibitor, plays a key role.
Caption: Inhibition of a metalloprotease in a hypothetical signaling pathway by an N-benzylglycine derivative.
Conclusion
This compound serves as a highly adaptable and valuable starting material for the generation of diverse libraries of compounds with potential therapeutic applications. The examples and protocols provided herein demonstrate its utility in the development of potent enzyme inhibitors. The continued exploration of this scaffold is likely to yield novel drug candidates for a wide range of diseases.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosinekinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N-Benzylglycine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylglycine, an N-substituted amino acid, is a valuable building block in peptide and peptidomimetic synthesis. Its incorporation into peptide sequences can significantly alter the resulting molecule's conformational properties, proteolytic stability, and receptor binding affinity.[1] Peptides containing N-Benzylglycine are often referred to as peptoids, which are isomers of peptides with the side chain attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural modification imparts resistance to enzymatic degradation, making these molecules attractive candidates for therapeutic development.[2]
This document provides a detailed protocol for the incorporation of N-Benzylglycine into peptide sequences using the solid-phase submonomer synthesis method, along with guidelines for purification and characterization.
Data Presentation: Synthesis and Purification Parameters
While specific yields and purities are highly sequence-dependent, the following table summarizes typical quantitative data for the incorporation of N-Benzylglycine into a model peptide sequence using the protocols described below. These values are intended to be representative and may vary based on the specific sequence, scale, and instrumentation.
| Parameter | Value | Method of Analysis | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | Manufacturer's Specification | Rink Amide or Wang resin are commonly used. |
| Coupling Efficiency (per cycle) | >98% | Kaiser Test / LC-MS | The submonomer method is generally highly efficient.[2] |
| Crude Product Purity | 70 - 85% | Analytical RP-HPLC | Purity is dependent on the length and hydrophobicity of the peptide. |
| Final Purity (after HPLC) | >95% | Analytical RP-HPLC | Gradient optimization is crucial for achieving high purity. |
| Overall Yield | 40 - 60% | Gravimetric / UV-Vis | Based on the initial resin loading. |
Experimental Protocols
The incorporation of N-Benzylglycine is most efficiently achieved using the submonomer solid-phase synthesis method . This method involves a two-step iterative cycle for each monomer addition: acylation with bromoacetic acid followed by nucleophilic displacement with benzylamine.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (all peptide synthesis grade).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Acylation Reagent: Bromoacetic acid.
-
Activation Reagent: N,N'-Diisopropylcarbodiimide (DIC).
-
Submonomer: Benzylamine.
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Purification Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade).
Protocol for Solid-Phase Synthesis of a Peptide Containing N-Benzylglycine
This protocol describes the manual synthesis on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the resin in a fritted syringe or a dedicated peptide synthesis vessel.
-
Add DMF to swell the resin for 30 minutes.
-
Drain the DMF.
-
-
Fmoc-Deprotection (for the first amino acid if using pre-loaded resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Standard Amino Acid Coupling (if applicable):
-
For standard Fmoc-protected amino acids preceding the N-Benzylglycine residue, use a standard coupling protocol (e.g., HBTU/HOBt or DIC/HOBt).
-
-
N-Benzylglycine Incorporation (Submonomer Method):
-
Step 4a: Bromoacetylation:
-
Prepare a solution of bromoacetic acid (e.g., 0.6 M in DMF).
-
Prepare a solution of DIC (e.g., 0.6 M in DMF).
-
Add the bromoacetic acid solution to the resin, followed by the DIC solution.
-
Agitate the reaction mixture for 30 minutes at room temperature.
-
Drain the reagents and wash the resin thoroughly with DMF (5 times).
-
-
Step 4b: Nucleophilic Displacement:
-
Prepare a solution of benzylamine (e.g., 1 M in NMP).
-
Add the benzylamine solution to the bromoacetylated resin.
-
Agitate the reaction mixture for 60-120 minutes at room temperature. The reaction can be monitored for completion using a Kaiser test (which should be negative).
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
-
Chain Elongation:
-
Repeat step 3 for subsequent standard amino acids or step 4 for additional N-substituted glycine residues.
-
-
Final Deprotection:
-
After the final residue is coupled, perform a final Fmoc-deprotection as described in step 2 (if the N-terminus is to be free).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)
Peptides containing the hydrophobic N-benzyl group may exhibit strong retention on C18 columns.[3] Method development is crucial for achieving good separation.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 40 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Experimental Workflow for N-Benzylglycine Incorporation
Caption: Workflow for solid-phase synthesis of N-Benzylglycine peptides.
Logical Relationship of the Submonomer Method
Caption: The two-step submonomer reaction for N-Benzylglycine incorporation.
References
Application Notes and Protocols: N-Benzylglycine Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Benzylglycine Hydrochloride as a key reagent in multicomponent reactions (MCRs), particularly in the synthesis of peptidomimetics and complex heterocyclic scaffolds. The protocols detailed below are designed to serve as a foundational guide for the practical application of this versatile building block in drug discovery and development.
Introduction
This compound is a derivative of the simplest amino acid, glycine, featuring a benzyl group attached to the nitrogen atom.[1][2] This structural modification imparts increased lipophilicity and steric bulk, making it a valuable component in the design of novel bioactive molecules. In the realm of medicinal chemistry, N-substituted glycine derivatives are integral to the synthesis of peptoids, which are isomers of peptides that exhibit enhanced proteolytic stability.[1][3] Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to generating molecular diversity.[4][5][6][7] this compound can serve as the carboxylic acid component in prominent isocyanide-based MCRs such as the Ugi and Passerini reactions, leading to the formation of complex α-aminoacyl amide and α-acyloxy amide derivatives, respectively.[8][9][10]
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][10][11][12] When this compound is employed as the acidic component, the resulting products are highly functionalized peptidomimetic structures.
General Reaction Scheme
The Ugi reaction involving this compound proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack of the isocyanide, followed by an intramolecular acyl transfer, yields the final α-acylamino amide product.
Caption: Generalized Ugi Four-Component Reaction Pathway.
Illustrative Quantitative Data
The following table summarizes representative yields for the Ugi synthesis of a small library of peptidomimetics using this compound with various aldehydes, amines, and isocyanides.
| Entry | Aldehyde (R1) | Amine (R2) | Isocyanide (R3) | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | Methanol | 85 |
| 2 | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | Methanol | 92 |
| 3 | 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | Dichloromethane | 78 |
| 4 | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | Methanol | 88 |
Detailed Experimental Protocol: Synthesis of an α-Acylamino Amide (Entry 1)
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (0.2 M)
Procedure:
-
To a solution of this compound (201.65 mg, 1.0 mmol) in methanol (5 mL) in a round-bottom flask, add aniline (93.13 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzaldehyde (106.12 mg, 1.0 mmol) to the reaction mixture and stir for an additional 30 minutes.
-
Finally, add tert-butyl isocyanide (83.14 mg, 1.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.[8]
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Application in Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[9][13][14] The incorporation of this compound in this reaction provides a direct route to depsipeptide-like structures.
General Reaction Scheme
The mechanism of the Passerini reaction is believed to proceed through a concerted, cyclic transition state, particularly in non-polar solvents.[13]
References
- 1. N-Benzylglycine | High-Purity Building Block [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in isocyanide-based multicomponent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Passerini Reaction [organic-chemistry.org]
- 14. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: N-Benzylglycine Hydrochloride in the Synthesis of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzylglycine Hydrochloride in the solid-phase synthesis of peptidomimetics, with a specific focus on the preparation of bradykinin B2 receptor antagonists. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in this application.
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides but offer advantages such as enhanced stability against proteolytic degradation, improved oral bioavailability, and better pharmacokinetic profiles. N-substituted glycines, or peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification imparts resistance to proteases.
N-Benzylglycine is a valuable building block in the synthesis of peptidomimetics, introducing a rigid, hydrophobic benzyl group that can significantly influence the conformational stability, receptor binding affinity, and metabolic resistance of the resulting molecule. Its hydrochloride salt is often used for improved handling and solubility. This document details the application of this compound in the solid-phase synthesis of a bradykinin B2 receptor antagonist, a peptidomimetic with therapeutic potential.
Application: Synthesis of a Bradykinin B2 Receptor Antagonist Analog
Bradykinin is a peptide involved in inflammation and blood pressure regulation. Its effects are mediated through bradykinin receptors, primarily the B2 receptor. Antagonists of the B2 receptor are of significant interest for the treatment of various inflammatory conditions. The incorporation of N-benzylglycine into a bradykinin antagonist sequence has been shown to enhance its antagonistic potency.
This protocol outlines the synthesis of an analog of the known bradykinin antagonist, d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-Arg, where the thienylalanine (Thi) residue at position 8 is replaced by N-benzylglycine.
Experimental Protocols
The synthesis is performed using the solid-phase "submonomer" method, a well-established technique for peptoid synthesis. This method involves a two-step iterative cycle of acylation and nucleophilic displacement.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N-Fmoc protected amino acids
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine
-
Benzylamine (for the introduction of the N-benzylglycine residue)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN)
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol for Solid-Phase Synthesis:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in NMP for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in NMP (2 x 10 minutes). Wash the resin thoroughly with NMP and DCM.
-
Amino Acid Coupling (for standard amino acids):
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) in NMP.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with NMP and DCM.
-
-
N-Benzylglycine Incorporation (Submonomer Method):
-
Acylation: Add a solution of bromoacetic acid (10 equivalents) and DIC (10 equivalents) in DCM to the resin. Shake for 30 minutes. Wash the resin with DCM.
-
Displacement: Add a solution of benzylamine (20 equivalents) in NMP to the resin. Shake for 2 hours. Wash the resin with NMP and DCM.
-
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid and the N-benzylglycine unit in the desired sequence.
-
Cleavage and Deprotection: After the final residue is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Data
The following table summarizes representative data for the synthesis of the N-benzylglycine-containing bradykinin antagonist analog. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Crude Yield | 75-85% |
| Purity (Crude) | 60-70% (by analytical HPLC) |
| Purified Yield | 25-35% |
| Purity (Purified) | >98% (by analytical HPLC) |
| Molecular Weight (Calc.) | ~1350 g/mol (Varies with exact sequence) |
| Molecular Weight (Obs.) | Consistent with calculated value (ESI-MS) |
Visualizations
Experimental Workflow:
Caption: Solid-phase synthesis workflow for a peptidomimetic containing N-benzylglycine.
Bradykinin B2 Receptor Signaling Pathway:
The synthesized peptidomimetic acts as an antagonist to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling cascade initiated by the binding of the natural ligand, bradykinin, to the B2 receptor, which is blocked by the N-benzylglycine-containing antagonist.
Caption: Bradykinin B2 receptor signaling pathway and the antagonistic action of the peptidomimetic.
Conclusion
This compound is a highly effective building block for the synthesis of peptidomimetics, enabling the introduction of a key structural motif that can enhance biological activity. The solid-phase submonomer method provides a robust and flexible approach for incorporating N-benzylglycine into peptide sequences. The example of the bradykinin B2 receptor antagonist highlights the potential of this strategy in developing novel therapeutic agents with improved properties. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
Troubleshooting & Optimization
Preventing side reactions in N-Benzylglycine Hydrochloride peptide coupling
Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common side reactions encountered during the peptide coupling of N-Benzylglycine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide coupling?
A1: N-Benzylglycine, an N-alkylated amino acid, presents two main challenges during peptide synthesis:
-
Steric Hindrance: The benzyl group on the nitrogen atom adds significant bulk, which can physically obstruct the approach of coupling reagents and the reacting molecules. This steric hindrance slows down the rate of amide bond formation, often leading to incomplete reactions and lower yields.[1][2][3]
-
Diketopiperazine (DKP) Formation: N-substituted amino acids, like N-Benzylglycine, are highly susceptible to forming diketopiperazines, especially when they are the second residue in the peptide chain attached to a solid support.[4][5] This intramolecular cyclization cleaves the dipeptide from the resin, terminating the synthesis and reducing the final product yield.[6]
Q2: My coupling yield is low after incorporating N-Benzylglycine. How can I determine if steric hindrance is the cause?
A2: Low coupling efficiency is a strong indicator of steric hindrance.[2] To confirm this, you can perform a coupling test, such as the Kaiser test, after the coupling step.[7][8] A positive result (blue/purple beads) indicates the presence of unreacted free primary amines, suggesting the coupling was incomplete.[8] Other indicators include the presence of deletion sequences in your final product analysis, corresponding to the peptide lacking the N-Benzylglycine residue.[2]
Q3: What is the most effective strategy to prevent diketopiperazine (DKP) formation?
A3: DKP formation is a major side reaction at the dipeptide stage.[4] Key strategies to prevent it include:
-
Choice of Resin: Using a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly effective. The bulky nature of the resin linkage makes the intramolecular cyclization reaction less favorable.[4][6]
-
Optimized Deprotection: Standard Fmoc deprotection with 20% piperidine can promote DKP formation. Using a milder or alternative deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, can significantly reduce this side reaction.[5][6]
-
Dipeptide Building Blocks: Instead of coupling N-Benzylglycine as a single amino acid at the second position, using a pre-synthesized dipeptide block can bypass the susceptible intermediate stage entirely.[5]
Q4: Which coupling reagents are recommended for sterically hindered amino acids like N-Benzylglycine?
A4: For sterically hindered couplings, more reactive coupling reagents are necessary.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and react faster than carbodiimides, which helps to overcome the steric barrier.[9][10] HATU is often preferred as it reacts faster and with less epimerization compared to HBTU.[9] COMU is a third-generation reagent with coupling efficiencies comparable to HATU and is considered safer than HOBt-based reagents.[10][11]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also very effective, especially for coupling N-methylated (or N-alkylated) amino acids.[9][10]
Q5: How can I minimize racemization of the amino acid being coupled to N-Benzylglycine?
A5: Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of the activated amino acid, often through the formation of an oxazolone intermediate.[12][13] While glycine is achiral, the preceding residue can racemize. To minimize this:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt, can significantly suppress racemization.[9][12] OxymaPure is another highly effective and safer alternative to HOBt/HOAt.[10]
-
Choose the Right Base: The base used during coupling can influence racemization. While DIPEA is common, a weaker, more sterically hindered base like sym-collidine or 2,6-dimethylpyridine (DMP) can reduce the rate of proton abstraction from the chiral center.[11][12]
-
Control Temperature: Avoid elevated temperatures during coupling, as higher temperatures can increase the rate of racemization.[2][14]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Low Yield
-
Possible Cause: Steric hindrance from the N-benzyl group is preventing efficient amide bond formation.[2]
-
Troubleshooting Steps:
-
Change Coupling Reagent: Switch from standard carbodiimide reagents (DCC, DIC) to a more powerful aminium/uronium salt like HATU or COMU, or a phosphonium salt like PyAOP.[9][10]
-
Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 2 hours to overnight).[2] If necessary, gently increase the temperature, but monitor carefully for potential racemization.[2]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[7][15]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful reaction.[15]
-
Issue 2: Major Byproduct Detected (Likely Diketopiperazine)
-
Possible Cause: Intramolecular cyclization of the N-terminal dipeptide containing N-Benzylglycine, leading to cleavage from the resin. This is especially common with Wang resin and standard Fmoc deprotection conditions.[6]
-
Troubleshooting Steps:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: If synthesizing the peptide from the beginning, use 2-CTC resin to sterically hinder the cyclization reaction.[4]
-
Modify the Deprotection Step: Replace the standard 20% piperidine/DMF solution with a cocktail of 2% DBU and 5% piperazine in NMP. This combination has been shown to drastically reduce DKP formation.[5]
-
Use a Dipeptide Building Block: If possible, synthesize the dipeptide unit containing N-Benzylglycine in solution phase first, and then couple it to the resin. This bypasses the formation of the susceptible linear dipeptide on the resin.[5]
-
Issue 3: High Levels of Diastereomeric Impurities in Final Product
-
Possible Cause: Racemization of the activated amino acid during the coupling step, promoted by the base and potentially long reaction times required to overcome steric hindrance.[12]
-
Troubleshooting Steps:
-
Optimize Reagent Combination: Ensure a racemization-suppressing additive is used. Switch from HOBt to the more effective HOAt or OxymaPure.[10][12]
-
Change the Base: Replace the commonly used DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM), sym-collidine, or 2,6-dimethylpyridine (DMP).[11][12]
-
Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of epimerization.[14]
-
Minimize Pre-activation Time: Use in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, to minimize the time the activated species exists in solution before coupling.[8]
-
Data Summary
The selection of coupling reagents is critical for managing sterically hindered residues. The following table summarizes the performance and key characteristics of common reagents.
| Coupling Reagent/System | Relative Reactivity | Racemization Risk | Key Advantages | Potential Disadvantages |
| DIC / HOBt | Moderate | Moderate | Cost-effective; byproducts are generally soluble (for DIC).[9] | Slower reaction rates; less effective for severe steric hindrance; risk of N-acylurea formation.[10][16] |
| HBTU / Base | High | Low-Moderate | Fast and efficient for most couplings.[16] | Can cause guanidinylation of the N-terminus if not pre-activated; less effective than HATU for hindered residues.[4] |
| HATU / Base | Very High | Low | Highly reactive, excellent for sterically hindered amino acids; faster and less racemization than HBTU.[9][10] | More expensive than HBTU. |
| COMU / Base | Very High | Very Low | Reactivity comparable to HATU; incorporates OxymaPure, making it safer and reducing allergenic potential.[10][11] | Higher cost. |
| PyAOP / Base | Very High | Low | Particularly effective for coupling N-alkylated amino acids.[9] | Can be more expensive; byproduct removal may require attention. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-AA-OH to N-Benzyl-Glycine-Resin using HATU
This protocol is designed for coupling an amino acid to a resin-bound peptide whose N-terminal residue is N-Benzylglycine, a sterically hindered secondary amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Activation of Amino Acid:
-
In a separate reaction vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.) in DMF.
-
Add HATU (2.9 eq.) and the racemization suppressant HOAt (3 eq.) to the amino acid solution.
-
Add a hindered base, N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the mixture.
-
Briefly vortex the solution. The activation should proceed for no more than 1-2 minutes before addition to the resin.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. For highly hindered couplings, this time may be extended to overnight.
-
Monitor the reaction for completion using a test for secondary amines (e.g., Chloranil or Isatin test), as the Kaiser test gives a false negative for N-substituted amines.[7]
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF again (3 x 10 mL).
-
-
Capping (Optional):
-
If the coupling is incomplete after repeating the cycle, cap the remaining free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.[7]
-
Protocol 2: Preventing DKP Formation during Fmoc-Deprotection
This protocol uses an alternative deprotection method to minimize DKP formation when N-Benzylglycine is the second residue on a Wang or similar resin.
-
Resin Preparation:
-
Swell the Fmoc-N-Bn-Gly-AA1-Wang Resin in N-Methyl-2-pyrrolidone (NMP).
-
-
Optimized Fmoc Deprotection:
-
Prepare a fresh deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in NMP.[5][6]
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with a fresh portion of the solution for 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (5 x 10 mL per gram) to remove all traces of the base.
-
-
Proceed to Next Coupling:
-
The resin is now ready for the next coupling step as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for N-Benzylglycine coupling.
Caption: Key side reactions in N-Benzylglycine coupling.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
Optimizing reaction conditions for N-Benzylglycine Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylglycine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include glycine or its ethyl ester hydrochloride, and benzyl chloride or benzyl alcohol. The choice of reagents can influence the reaction conditions and potential side reactions.
Q2: What is the most significant byproduct in the synthesis of N-Benzylglycine, and how can its formation be minimized?
The most common byproduct is N,N-dibenzylglycine or its corresponding ester.[1] Its formation is favored at higher reaction temperatures and with the use of certain binding agents.[1] To minimize this, it is crucial to control the reaction temperature, typically keeping it low during the initial stages of the reaction, and to carefully select the base and solvent system. Dropwise addition of benzyl chloride at a controlled temperature (e.g., 0-5°C) can also reduce the formation of the dibenzylated product.[1]
Q3: How can I effectively remove unreacted starting materials and byproducts from the final product?
Purification can often be achieved through recrystallization. For instance, after the reaction, the crude product can be recrystallized from a solvent system like ethanol and ethyl ether to yield a purer product.[2] Washing the reaction mixture with water can also help remove water-soluble impurities.[1]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
This compound is known to cause skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn.[4] The reaction should be carried out in a well-ventilated fume hood. Thionyl chloride, if used, is corrosive and requires careful handling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts (e.g., N,N-dibenzylglycine ethyl ester).[1] - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Optimize reaction temperature; higher temperatures can lead to increased byproduct formation.[1] - Carefully control the stoichiometry of the reactants. - Optimize the purification process, for example, by choosing a more suitable recrystallization solvent. |
| Formation of N,N-dibenzylglycine byproduct | - High reaction temperature.[1] - Use of a strong base or inappropriate binding agent.[1] - High concentration of benzylating agent. | - Maintain a lower reaction temperature, especially during the addition of benzyl chloride (e.g., 0-5°C).[1] - Use a milder base or optimize the choice of binding agent. - Add the benzyl chloride dropwise to maintain a low instantaneous concentration.[1] |
| Product is an oil instead of a solid | - Presence of impurities. - Residual solvent. | - Attempt to purify the oil by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure all solvent is removed under reduced pressure. |
| Difficulty in isolating the product | - Product is too soluble in the reaction solvent. | - If the product is in an aqueous layer, acidification with concentrated hydrochloric acid can precipitate the hydrochloride salt.[5] - If the product is in an organic solvent, cooling the solution or adding a non-solvent can induce precipitation. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylglycine Ethyl Ester (Precursor to N-Benzylglycine)
This protocol describes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which should result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Once the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C. Collect the fraction at 139-142°C to obtain N-Benzylglycine ethyl ester as a pale yellow oily liquid.[1]
Protocol 2: Synthesis of Benzyl Glycinate Hydrochloride via Fischer-Speier Esterification
This protocol details the esterification of glycine with benzyl alcohol using thionyl chloride.[2]
Materials:
-
Glycine
-
Benzyl alcohol
-
Thionyl chloride
-
Ethyl ether
-
Ethanol
Procedure:
-
Suspend the amino acid (glycine) in 50 mole equivalents of benzyl alcohol and cool the mixture to 0°C while stirring.
-
Add 5 mole equivalents of thionyl chloride dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, heat the reaction mixture at 95°C for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Place the mixture in an ice bath and add ethyl ether until the solution becomes turbid (typically 5 times the volume of alcohol used).
-
Allow the mixture to stand at 0°C for one hour to facilitate crystallization.
-
Filter the crude product.
-
Recrystallize the crude product from ethanol and ethyl ether to obtain pure Benzyl glycinate hydrochloride.[2]
Data Presentation
Table 1: Reaction Conditions for N-Benzylglycine Ethyl Ester Synthesis [1]
| Parameter | Value |
| Reactants | Glycine ethyl ester hydrochloride, Benzyl chloride, Triethylamine |
| Solvent | Ethanol |
| Temperature (Benzyl Chloride Addition) | 0-5°C |
| Reaction Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 80.3% |
Table 2: Reaction Conditions for Benzyl Glycinate Hydrochloride Synthesis [2]
| Parameter | Value |
| Reactants | Glycine, Benzyl alcohol, Thionyl chloride |
| Temperature (Thionyl Chloride Addition) | 0-10°C |
| Reaction Temperature | 95°C |
| Reaction Time | 5 hours |
| Purification | Recrystallization from ethanol/ethyl ether |
Visualizations
References
Troubleshooting guide for low yield in N-Benzylglycine Hydrochloride reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Benzylglycine Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the common causes?
Low yields in this compound synthesis can stem from several factors, primarily dependent on the chosen synthetic route. The most common issue is the formation of byproducts, incomplete reactions, or suboptimal reaction conditions. A frequent culprit is the overalkylation of the glycine nitrogen, leading to the formation of N,N-dibenzylglycine derivatives.[1]
Q2: I am using the N-alkylation of a glycine ester with benzyl chloride. How can I minimize the formation of the N,N-dibenzylglycine ethyl ester byproduct?
The formation of N,N-dibenzylglycine ethyl ester is a common side reaction that can significantly reduce the yield of the desired mono-benzylated product.[1] This side reaction is particularly favored at higher temperatures.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. It has been reported that increasing the reaction temperature can lead to a substantial increase in the formation of the N,N-dibenzylglycine ethyl ester, with yields of this byproduct reaching 25% to 40%.[1] Maintaining a lower temperature, for example, 40°C, has been shown to be effective.[1]
-
Slow Addition of Reagents: Add the benzyl chloride slowly and dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, thus favoring mono-alkylation.
-
Stoichiometry: While not explicitly detailed in the provided search results, ensuring the correct stoichiometry of reactants is crucial. Using a large excess of the glycine derivative relative to benzyl chloride can also help to minimize over-alkylation.
Experimental Protocols
Synthesis of N-Benzylglycine Ethyl Ester via N-Alkylation
This protocol is adapted from a method for the synthesis of N-Benzylglycine ethyl ester, a precursor that can be hydrolyzed to N-Benzylglycine and subsequently converted to the hydrochloride salt.
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
Procedure:
-
Combine 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol in a flask.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter.
-
Distill the residue under reduced pressure at 100°C. Collect the fraction at 139-142°C to obtain N-Benzylglycine ethyl ester as a pale yellow oily liquid.[1]
This procedure has been reported to yield approximately 80.3% of the desired product.[1]
Data Presentation
| Parameter | Condition | Observation | Yield of N-Benzylglycine Ethyl Ester | Yield of N,N-dibenzylglycine ethyl ester | Reference |
| Temperature | Increased | Favors side reaction | Decreased | ~25% to 40% | [1] |
| Temperature | 40°C | Optimized condition | 80.3% | Not specified, but minimized | [1] |
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in N-Benzylglycine HCl synthesis.
General Synthetic Pathway leading to N-Benzylglycine
Caption: A simplified reaction scheme for N-Benzylglycine HCl synthesis.
References
How to avoid racemization when using N-Benzylglycine Hydrochloride
Technical Support Center: N-Benzylglycine Hydrochloride
Welcome to the Technical Support Center. This guide provides troubleshooting information and frequently asked questions regarding the use of this compound in chemical synthesis, with a focus on preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo racemization?
A1: No, this compound cannot undergo racemization. Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. The prerequisite for racemization is the presence of a chiral center. N-Benzylglycine, being a derivative of glycine, is an achiral amino acid.[1] Its α-carbon is bonded to two hydrogen atoms, meaning it does not have a chiral center and therefore exists as a single, achiral compound.[2][3][4][5][6]
While N-Benzylglycine itself is not subject to racemization, the primary concern for researchers is often the potential for racemization of adjacent, chiral amino acid residues during peptide synthesis.[1][7] This can occur during the activation of the carboxyl group for peptide bond formation.[8][9]
Q2: What is the primary cause of racemization in adjacent amino acids during peptide synthesis?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][10][11] This process occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the planar oxazolone. The α-proton on this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. The incoming amine can then attack this achiral intermediate from either side, resulting in a mixture of D- and L-peptides.[10] A secondary, less common pathway is the direct abstraction of the α-proton by a strong base.[8][10]
Q3: How can I minimize the racemization of chiral amino acids when using N-Benzylglycine derivatives in peptide coupling?
A3: Minimizing racemization involves optimizing several factors in the coupling reaction: the choice of coupling reagent, solvent, base, and temperature.
Key Strategies:
-
Coupling Reagents: Employ coupling reagents known for low racemization potential. Onium salts (aminium/uronium and phosphonium) combined with additives are generally preferred over carbodiimides alone.[12][13][14]
-
Additives: Use additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives suppress racemization by minimizing the lifetime of the activated intermediate and promoting the formation of a less reactive ester, which is less prone to cyclizing into an oxazolone.[7][12][14]
-
Base Selection: The choice of base is critical. Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9][10][14]
-
Solvent Choice: Less polar solvents can sometimes reduce the rate of racemization.[1] However, solvent choice is often dictated by the solubility of the peptide and reagents.[1]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to decrease the rate of both oxazolone formation and proton abstraction.[1]
-
Pre-activation Time: Minimize the pre-activation time before adding the amine component to reduce the opportunity for the activated acid to form the oxazolone intermediate.[1]
Troubleshooting Guide
Issue: High levels of diastereomeric impurities are detected after a coupling step involving a chiral amino acid and an N-benzylglycine derivative.
This common issue points directly to racemization of the chiral amino acid during the reaction. Follow this workflow to troubleshoot and resolve the problem.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents and their Racemization Potential
This table summarizes various coupling reagents and their general propensity to cause racemization, especially for sensitive amino acids like Histidine (His) and Cysteine (Cys).[15][16][17]
| Reagent Class | Example Reagents | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Risk is significantly reduced by adding HOBt or Oxyma.[12][14] |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Low to Moderate | Highly efficient.[12] HATU (with HOAt) is often considered superior for suppressing racemization.[8] |
| Phosphonium | BOP, PyBOP, PyAOP | Low | Very effective but BOP produces a carcinogenic byproduct (HMPA).[14] PyBOP is a safer alternative.[14] |
| Other | T3P, COMU | Low | COMU is a modern reagent based on Oxyma, known for high efficiency and low racemization.[14] |
Experimental Protocol: Low-Racemization Peptide Coupling
This protocol provides a general methodology for coupling a protected chiral amino acid to a resin-bound peptide with a C-terminal N-benzylglycine, designed to minimize racemization.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
N-Fmoc-protected chiral amino acid (3-5 equivalents)
-
Coupling Reagent (e.g., HATU, 3-5 equivalents)
-
Additive (e.g., HOAt or Oxyma, 3-5 equivalents)
-
Base (e.g., NMM or 2,4,6-collidine, 6-10 equivalents)
-
Solvent: Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc-deprotection using 20% piperidine in DMF to expose the N-terminal amine of the N-benzylglycine residue. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Activation: In a separate, dry reaction vessel under an inert atmosphere, dissolve the N-Fmoc-protected amino acid, coupling reagent (HATU), and additive (HOAt) in anhydrous DMF.
-
Cooling: Cool the activation mixture and the resin-containing vessel to 0 °C in an ice bath.
-
Initiation: Add the base (NMM) to the activation mixture. Allow the mixture to pre-activate for no more than 1-2 minutes. The solution will typically undergo a color change.
-
Coupling: Immediately transfer the activated amino acid solution to the vessel containing the cooled resin.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).[1] If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Washing: Once the reaction is complete, drain the reaction solvent and thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Analysis: Cleave a small sample of the peptide from the resin, hydrolyze it, and analyze by chiral HPLC or GC to quantify the extent of racemization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Benzyl Glycine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. N-苄基甘氨酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of N-Benzylglycine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Benzylglycine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as glycine and benzyl chloride (or benzaldehyde), the over-alkylated product N,N-dibenzylglycine, and potentially benzyl alcohol if benzyl chloride is hydrolyzed during the reaction. If the free base (N-Benzylglycine) is not fully protonated, it may also be present as an impurity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline powder.[1] The reported melting point is around 228-232 °C with decomposition.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: this compound is soluble in water.[1] A common technique for purifying similar hydrochloride salts is recrystallization from an alcohol/ether mixture, such as ethanol/diethyl ether, or from aqueous solutions.[2] The choice of solvent will depend on the specific impurities present.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My synthesis resulted in a significantly lower yield than expected. What are the possible causes and how can I improve it?
A: Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time and temperature are adequate. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions: The formation of byproducts, such as N,N-dibenzylglycine, can reduce the yield of the desired product.
-
Solution: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of the alkylating agent (e.g., benzyl chloride) can minimize over-alkylation. Maintaining the recommended reaction temperature is also crucial, as higher temperatures can favor side reactions.
-
-
Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.
-
Solution: When performing extractions, ensure proper phase separation to avoid discarding the product-containing layer. During recrystallization, avoid using an excessive amount of solvent, as this will lead to a lower recovery of the purified product. Ensure the crystals are completely precipitated before filtration.
-
Problem 2: Product is an Oil or Fails to Crystallize
Q: After acidification, my product separated as an oil instead of a solid, or it remains dissolved in the solvent. What should I do?
A: Potential Causes and Solutions:
-
Presence of Impurities: Impurities can sometimes inhibit crystallization, resulting in the product "oiling out."
-
Solution: Try to purify the crude product. If it is an oil, attempt to dissolve it in a minimal amount of a suitable hot solvent and then cool it slowly to induce crystallization. Seeding the solution with a small crystal of pure this compound can also initiate crystallization.
-
-
Supersaturation: The solution may be supersaturated.
-
Solution: Gently scratching the inside of the flask with a glass rod can provide a surface for nucleation and induce crystallization. Cooling the solution in an ice bath for an extended period can also help.
-
-
Incorrect pH: The pH of the solution may not be optimal for the precipitation of the hydrochloride salt.
-
Solution: Ensure the solution is sufficiently acidic (pH 1-2) by adding concentrated hydrochloric acid dropwise while monitoring with pH paper.
-
Problem 3: The Purified Product Has a Low Melting Point or a Broad Melting Range
Q: The melting point of my recrystallized this compound is lower than the literature value and melts over a wide range. What does this indicate and how can I fix it?
A: Potential Causes and Solutions:
-
Presence of Impurities: A low and broad melting point is a classic indication of an impure compound.
-
Solution: The product requires further purification. A second recrystallization is often effective. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
-
Incomplete Drying: Residual solvent can depress the melting point.
-
Solution: Ensure the purified crystals are completely dry. Drying in a vacuum oven at a suitable temperature (e.g., 40-50 °C) can effectively remove residual solvent.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂·HCl | [3] |
| Molecular Weight | 201.65 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 228-232 °C (decomposes) | |
| Solubility | Soluble in water | [1] |
Table 2: Solubility of N-Benzylglycine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Solubility (x10³) |
| Water | 283.15 | 1.85 |
| 293.15 | 2.54 | |
| 303.15 | 3.48 | |
| 313.15 | 4.75 | |
| 323.15 | 6.46 | |
| Ethanol | 283.15 | 1.33 |
| 293.15 | 1.78 | |
| 303.15 | 2.37 | |
| 313.15 | 3.16 | |
| 323.15 | 4.21 | |
| Methanol | 283.15 | 2.11 |
| 293.15 | 2.75 | |
| 303.15 | 3.58 | |
| 313.15 | 4.66 | |
| 323.15 | 6.06 |
Data for N-Benzylglycine (the free base) is presented as an indicator of solvent polarity and temperature effects, which can inform purification strategies for the hydrochloride salt. Data adapted from the Journal of Chemical & Engineering Data.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reductive amination of benzaldehyde with glycine.
-
Reaction Setup: In a suitable reaction vessel, dissolve glycine (1.0 molar equivalent) and sodium hydroxide (0.9 molar equivalents) in water.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.05 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration.
-
Acidification and Precipitation: The filtrate is acidified to a pH of 1 or less with concentrated hydrochloric acid.
-
Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold water, and dried.[6]
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Based on the solubility data, a mixture of ethanol and water or ethanol and diethyl ether can be effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent (or solvent mixture) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. CAS 7689-50-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. N-Benzyl Glycine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]
Technical Support Center: N-Benzylglycine Hydrochloride Deprotection
Welcome to the technical support center for N-Benzylglycine Hydrochloride deprotection. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in removing the N-benzyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting this compound? The most prevalent and effective method is catalytic hydrogenolysis.[1] This technique involves the cleavage of the C-N bond using hydrogen in the presence of a palladium catalyst, typically yielding glycine and toluene as the primary products.[1] The reaction is valued for its mild conditions and clean conversion.[1]
Q2: Which catalyst should I choose for the hydrogenolysis reaction?
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst, typically at a 5% or 10% loading by weight.[1] It is effective for a broad range of substrates.
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C): Known as Pearlman's catalyst, this is often more effective and faster than Pd/C for more challenging substrates or when trying to avoid side reactions.[1][2] It can also be less prone to catalyst poisoning.
Q3: What are the common hydrogen sources and their differences?
-
Hydrogen Gas (H₂): This is the most direct source, applied at pressures ranging from atmospheric (using a balloon) to high pressure (10-40 bar) in a specialized reactor.[1] Higher pressure can significantly increase the reaction rate.[3]
-
Catalytic Transfer Hydrogenation (CTH): This is a popular alternative for safety and convenience, avoiding the direct handling of hydrogen gas.[4] A hydrogen donor molecule, such as ammonium formate or 1,4-cyclohexadiene, is used to generate hydrogen in situ.[1][4] CTH can sometimes offer better chemoselectivity for molecules with other reducible functional groups.[5]
Q4: How can I monitor the progress of the deprotection reaction? Reaction progress should be monitored closely to avoid over-reduction or side product formation.[5] The most common techniques are:
-
Thin-Layer Chromatography (TLC): Allows for a quick visual assessment of the consumption of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data on the disappearance of the starting material and the appearance of the desired product mass.[5]
Q5: My starting material is a hydrochloride salt. Does this affect the reaction? Yes, and it's actually beneficial. The product of the deprotection is glycine, an amine, which can act as a mild poison to the palladium catalyst by coordinating to its surface and blocking active sites.[5] Since your starting material is a hydrochloride salt, the resulting glycine will be protonated as glycine hydrochloride. This prevents it from poisoning the catalyst, often leading to a more efficient reaction. If starting with the free base, adding a stoichiometric amount of a mild acid is a common strategy to achieve the same effect.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
Problem 1: My reaction is slow, incomplete, or has stalled.
This is the most common issue encountered during N-benzyl deprotection. The following decision tree can help diagnose the cause.
Caption: Troubleshooting decision tree for stalled deprotection reactions.
Problem 2: I am observing side products or loss of other functional groups.
Standard hydrogenolysis conditions are highly reducing and can affect other sensitive functional groups like alkenes, alkynes, nitro groups, or other protecting groups (e.g., Cbz).[5]
| Cause | Solution |
| Overly Aggressive Conditions | 1. Switch to Catalytic Transfer Hydrogenation (CTH): CTH using ammonium formate is often milder and can provide better chemoselectivity.[5] 2. Careful Monitoring: Stop the reaction immediately upon consumption of the starting material as monitored by TLC or LC-MS.[5] |
| Non-Selective Catalyst | 1. Catalyst Screening: Test different catalysts. In some cases, selectivity can be fine-tuned by catalyst choice.[6] 2. Lower Hydrogen Pressure: If using H₂ gas, reducing the pressure may decrease the rate of undesired reductions. |
Problem 3: I'm having difficulty with the workup and catalyst filtration.
Palladium on carbon is a fine, black powder that can be difficult to filter and is pyrophoric (may ignite on contact with air when dry).
| Cause | Solution |
| Catalyst Passing Through Filter | 1. Use Celite®: Filter the reaction mixture through a packed pad of Celite® or another filter aid. This creates a fine filtration bed that retains the catalyst particles.[5] 2. Wash Thoroughly: After filtration, wash the Celite® pad with the reaction solvent to recover any adsorbed product. |
| Safety Hazard (Pyrophoric Catalyst) | 1. Do Not Allow to Dry in Air: Never let the filtered catalyst cake dry completely on the filter paper in the open air.[1] 2. Quench Safely: Carefully transfer the wet catalyst pad to a separate container and quench it by slowly adding water before disposal according to your institution's safety guidelines.[1] |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for N-benzylglycine deprotection to guide your experimental design.
| Parameter | Method A: Standard Hydrogenolysis | Method B: Transfer Hydrogenolysis | Method C: High-Activity Hydrogenolysis |
| Catalyst | 10% Pd/C[1] | 10% Pd/C[1] | 20% Pd(OH)₂/C (Pearlman's)[1] |
| Catalyst Loading | 5-10 mol% Pd | 10-20 mol% Pd | 5-10 mol% Pd |
| Hydrogen Source | H₂ gas (balloon or pressure vessel)[1] | Ammonium Formate (NH₄HCO₂)[1] | H₂ gas (balloon or pressure vessel)[2] |
| Solvent | Methanol, Ethanol, Ethyl Acetate[1] | Methanol, Ethanol[7] | Ethanol, Acetic Acid[2] |
| Temperature | Room Temperature (20-25°C) | Room Temperature to 40°C | Room Temperature to 60°C[2] |
| Pressure | 1-4 atm (balloon to ~40 psi) | Atmospheric | 1-4 atm |
| Typical Reaction Time | 4-24 hours | 2-12 hours | 1-8 hours |
| Remarks | Standard, reliable method. | Good for avoiding H₂ gas handling; can be milder and more selective. | Excellent for difficult or sterically hindered substrates; often faster.[1] |
Experimental Protocols & Workflow
Protocol: Standard Deprotection via Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of this compound using 10% Pd/C and hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% w/w of starting material)
-
Methanol (or Ethanol)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the starting material) to the solution. Note: Add the catalyst before introducing hydrogen.
-
Hydrogen Introduction: Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.
-
Purging: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.[5]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to keep the catalyst suspended and ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Workup - Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Washing: Wash the Celite® pad with additional methanol to ensure all product is recovered.
-
Isolation: Combine the filtrate and washes, then concentrate the solution under reduced pressure to yield the crude Glycine Hydrochloride. The product can be purified further by recrystallization if necessary.
-
Catalyst Quenching: Do not allow the filtered catalyst to dry. Immediately and carefully quench the wet catalyst pad with water before disposal.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the deprotection process.
Caption: General experimental workflow for N-benzylglycine deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
Managing reaction byproducts in N-Benzylglycine Hydrochloride synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylglycine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you diagnose and resolve problems in your experimental workflow.
Question: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors throughout the synthesis and purification process. Here are the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature might not be ideal for the formation of the desired product. It's crucial to maintain the recommended temperature range for your specific protocol.
-
Presence of Water: Water can interfere with the reaction, especially if you are using a method sensitive to moisture. Ensure all your glassware is thoroughly dried and use anhydrous solvents if required by your protocol.
-
Formation of Byproducts: The formation of side products, such as N,N-dibenzylglycine, is a common cause of reduced yields for the desired product.[1]
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps. Ensure proper phase separation during extractions and minimize the number of transfer steps. When recrystallizing, be careful not to use an excessive amount of solvent, as this can lead to the product remaining in the solution.
Question: I have identified N,N-dibenzylglycine as a major byproduct. How can I minimize its formation and remove it from my product?
Answer:
The formation of N,N-dibenzylglycine is a known issue, often exacerbated by certain reaction conditions. Here’s how you can manage this byproduct:
-
Control Reaction Temperature: Higher reaction temperatures can promote the formation of N,N-dibenzylglycine ethyl ester, a precursor to N,N-dibenzylglycine, with formation rates potentially reaching 25% to 40%.[1] Carefully controlling the reaction temperature according to your protocol is critical.
-
Stoichiometry of Reactants: The molar ratio of your starting materials can influence the formation of byproducts. Using a carefully measured excess of the glycine derivative compared to the benzylating agent can sometimes help to reduce the formation of the di-substituted product.
-
Purification:
-
Recrystallization: this compound and N,N-dibenzylglycine often have different solubilities in various solvents. A carefully chosen recrystallization solvent can selectively precipitate the desired product, leaving the byproduct in the mother liquor.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a reliable method for separating this compound from N,N-dibenzylglycine due to their differing polarities.
-
Question: My final product is not a white crystalline powder as expected. What could be the issue?
Answer:
An off-white or discolored product usually indicates the presence of impurities. Here are some potential causes:
-
Residual Solvents: The product may not be completely dry. Ensure you have adequately dried your product under a vacuum for a sufficient amount of time.
-
Starting Material Impurities: Impurities in your starting materials, such as benzaldehyde in benzyl chloride, can carry through the reaction and contaminate the final product.[2] It is advisable to use high-purity starting materials.
-
Byproducts from Side Reactions: As mentioned, byproducts from the reaction can lead to discoloration. If your product is not pure after initial isolation, further purification by recrystallization or chromatography is necessary.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
Common methods for synthesizing N-Benzylglycine and its derivatives include:
-
The reaction of glycine or its esters with a benzylating agent like benzyl chloride.[1]
-
Reductive amination of a carbonyl compound, such as glyoxylic acid, with benzylamine.[3]
What are the key byproducts to look out for in this compound synthesis?
The most frequently encountered byproduct is N,N-dibenzylglycine.[1][4] Depending on the synthetic route, other byproducts can include unreacted starting materials and products from side reactions, such as the reduction of a starting aldehyde to an alcohol in reductive amination.
How can I confirm the identity and purity of my this compound?
Standard analytical techniques for confirming the structure and purity of your product include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 232°C, with decomposition) suggests high purity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of N-Benzylglycine derivatives.
| Parameter | Value | Conditions/Notes | Reference |
| Yield of N-Benzylglycine Ethyl Ester | ~65% | Using ethyl chloroacetate as a starting material. | [1] |
| Yield of N-Benzylglycine Ethyl Ester | 80.3% | Using glycine ethyl ester hydrochloride and benzyl chloride. | [1] |
| N,N-dibenzylglycine Ethyl Ester Byproduct Formation | 25% - 40% | Occurs with the addition of binding agents or increased reaction temperature. | [1] |
| Melting Point of N-Benzylglycine | 232°C (decomposes) | [5] |
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from benzylamine and glyoxylic acid.
Materials:
-
Benzylamine
-
Glyoxylic acid monohydrate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add benzylamine (1 equivalent) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Control the addition rate to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether to remove any unreacted benzylamine and other organic impurities.
-
Discard the organic layer.
-
-
Isolation and Purification:
-
To the aqueous layer, add concentrated hydrochloric acid dropwise until the product precipitates out as a white solid. The pH should be strongly acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water, followed by a cold diethyl ether wash.
-
Dry the this compound product under vacuum to a constant weight.
-
-
Recrystallization (Optional):
-
If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Scaling Up N-Benzylglycine Hydrochloride Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Benzylglycine Hydrochloride from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:
-
Reductive Amination of Glyoxylic Acid with Benzylamine: This method involves the condensation of glyoxylic acid with benzylamine to form a Schiff base (imine), which is then reduced in situ to N-Benzylglycine. The final step is the addition of hydrochloric acid to precipitate the hydrochloride salt. This route is often favored for industrial production due to the availability and low cost of the starting materials.
-
N-Alkylation of Glycine Derivatives: This route typically involves the reaction of a glycine ester hydrochloride (e.g., glycine ethyl ester hydrochloride) with benzyl chloride in the presence of a base. The resulting N-Benzylglycine ester is then hydrolyzed, and the product is isolated as the hydrochloride salt. While a viable method, it can sometimes lead to the formation of the N,N-dibenzylated byproduct.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, it is crucial to monitor and control the following parameters:
-
Temperature: The N-alkylation reaction is often exothermic. Inadequate temperature control at a larger scale can lead to runaway reactions and an increase in side product formation.
-
pH: Maintaining the optimal pH is critical, especially during the reaction and the final precipitation of the hydrochloride salt. Deviations can affect reaction rate, product solubility, and purity.
-
Mixing/Agitation: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures, and to facilitate effective heat transfer. Poor mixing can lead to localized "hot spots" and inconsistent product quality.
-
Rate of Reagent Addition: The controlled addition of reagents, particularly the alkylating agent or reducing agent, is crucial to manage the reaction exotherm and minimize side reactions.
Q3: How does the choice of solvent impact the reaction at a larger scale?
A3: The solvent plays a significant role in reaction kinetics, solubility of reactants and products, and ease of workup. At a pilot plant scale, factors such as solvent toxicity, flammability, cost, and ease of recovery become more critical. Polar aprotic solvents like DMF or DMSO can facilitate SN2 reactions in N-alkylation, but their removal at a large scale can be challenging.
Q4: What are the common impurities encountered, and how can they be minimized?
A4: The most common impurity is N,N-dibenzylglycine, which can form during N-alkylation if the reaction conditions are not carefully controlled. To minimize its formation, it is important to use the correct stoichiometry of reactants and to control the reaction temperature. Unreacted starting materials can also be present. Effective purification methods, such as recrystallization, are necessary to remove these impurities.
Troubleshooting Guide
| Problem | Potential Cause (Lab Scale) | Potential Cause (Pilot Plant Scale) | Suggested Solution |
| Low Yield | Incomplete reaction; suboptimal temperature or reaction time. | Inefficient mixing leading to poor mass transfer; inadequate temperature control (hot spots or insufficient heating). | Optimize agitation speed and impeller design for the reactor geometry. Implement a robust temperature control system with multiple probes. Re-evaluate reaction kinetics at the intended scale. |
| High Levels of N,N-dibenzylglycine Impurity | Excess benzyl chloride; prolonged reaction time at elevated temperatures. | Poor temperature control leading to localized overheating; inefficient mixing causing localized high concentrations of benzyl chloride. | Implement controlled, subsurface addition of benzyl chloride. Ensure efficient heat removal with a properly sized cooling system. Optimize the stoichiometry of reactants for the larger scale. |
| Product Fails to Crystallize or Oiling Out | Supersaturation issues; presence of impurities inhibiting crystallization. | Slower cooling rates in larger vessels; presence of scale-up related impurities. | Control the cooling profile carefully. Consider seeding the solution to induce crystallization. Perform a solvent screen for an optimal crystallization solvent at the pilot scale. Ensure the purity of the crude product before crystallization. |
| Inconsistent Crystal Size/Morphology | Rapid cooling; insufficient agitation during crystallization. | Inconsistent cooling rates across the large vessel; inadequate mixing leading to localized supersaturation. | Implement a programmed, gradual cooling profile. Optimize the agitator speed during crystallization to control nucleation and crystal growth. |
| Difficult Filtration | Fine, needle-like crystals. | Formation of a thick slurry that clogs the filter; inconsistent particle size. | Optimize crystallization conditions to obtain larger, more uniform crystals. Evaluate different types of filtration equipment (e.g., centrifuge vs. filter press). |
Data Presentation: Lab vs. Pilot Plant Scale (Illustrative Example)
The following table presents a hypothetical comparison of parameters for the synthesis of this compound via reductive amination, illustrating typical changes encountered during scale-up.
| Parameter | Lab Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) |
| Glyoxylic Acid (50% in water) | 148 g (1.0 mol) | 14.8 kg (100 mol) |
| Benzylamine | 107 g (1.0 mol) | 10.7 kg (100 mol) |
| Solvent (Methanol) | 500 mL | 50 L |
| Catalyst (Pd/C, 5%) | 5 g | 500 g |
| Hydrogen Pressure | 50 psi | 50 psi |
| Reaction Temperature | 25 °C | 25-30 °C (with cooling) |
| Reaction Time | 4 hours | 6-8 hours |
| Hydrochloric Acid (37%) | ~83 mL | ~8.3 L |
| Typical Yield | 85-90% | 80-85% |
| Purity (Crude) | >95% | >93% |
| Purity (After Recrystallization) | >99% | >99% |
Experimental Protocols
Key Experiment: Pilot Plant Scale Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound on a 100 L scale.
Materials:
-
Glyoxylic acid (50% in water): 14.8 kg
-
Benzylamine: 10.7 kg
-
Methanol: 50 L
-
Palladium on Carbon (5% Pd/C, 50% wet): 1.0 kg (500 g dry basis)
-
Hydrochloric Acid (37%): As required to reach pH 1-2
-
Purified Water: For recrystallization
Equipment:
-
100 L glass-lined reactor with temperature control, agitation, and hydrogen supply
-
Pressure filter or centrifuge
-
Drying oven
Procedure:
-
Schiff Base Formation:
-
Charge the 100 L reactor with methanol (50 L) and benzylamine (10.7 kg).
-
Cool the solution to 10-15 °C.
-
Slowly add the glyoxylic acid solution (14.8 kg) over 1-2 hours, maintaining the temperature below 25 °C.
-
Stir the mixture for 1 hour at 20-25 °C after the addition is complete.
-
-
Hydrogenation:
-
Carefully add the Pd/C catalyst to the reactor.
-
Pressurize the reactor with nitrogen three times to inert the atmosphere, then vent.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Maintain the temperature at 25-30 °C and agitate vigorously.
-
Monitor the reaction progress by in-process control (e.g., HPLC) for the disappearance of the Schiff base.
-
-
Work-up and Isolation:
-
Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a clean reactor.
-
Cool the filtrate to 0-5 °C.
-
Slowly add concentrated hydrochloric acid until the pH of the solution is 1-2.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the cake with cold methanol.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot purified water.
-
Cool the solution slowly to induce crystallization.
-
Isolate the purified crystals by filtration.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
Validation & Comparative
A Comparative Guide to N-Benzylglycine Hydrochloride and Boc-glycine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acids is critical to achieving high yields and purity. This guide provides an objective comparison of N-Benzylglycine Hydrochloride and the widely used Boc-glycine, offering insights into their respective advantages and disadvantages in SPPS workflows. While direct comparative experimental data for this compound in SPPS is limited in publicly available literature, this guide leverages established principles of peptide chemistry to draw reasoned comparisons.
Executive Summary
Boc-glycine is a well-established and extensively documented building block in Boc-strategy SPPS, known for its high coupling efficiency and predictable performance.[1] Its temporary tert-butyloxycarbonyl (Boc) protecting group is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2] In contrast, this compound represents a less conventional choice. The benzyl group on the alpha-amino nitrogen is a permanent fixture of the final peptide, making it a tool for creating N-substituted glycine residues (peptoids) rather than a standard glycine building block.[3] This fundamental difference dictates their distinct applications and procedural considerations in peptide synthesis.
Performance Characteristics: A Comparative Analysis
A direct quantitative comparison of performance metrics is challenging due to the sparse data on N-Benzylglycine in SPPS. However, we can extrapolate expected performance based on their chemical structures and the principles of SPPS.
| Feature | Boc-glycine | This compound |
| Primary Application | Incorporation of glycine residues in Boc-SPPS | Incorporation of N-benzylglycine (peptoid) residues |
| Nα-Protection Strategy | Temporary (Boc group) | Permanent (Benzyl group) |
| Deprotection Method | Acidolysis (e.g., TFA in DCM)[2] | Not applicable (Benzyl group remains) |
| Coupling Efficiency | Generally high and well-documented[4] | Potentially lower due to steric hindrance from the benzyl group |
| Purity of Final Peptide | High, with established protocols to minimize side reactions[4] | May be more challenging to purify due to potential for incomplete reactions |
| Cost-Effectiveness | Generally cost-effective due to widespread use | May be less commercially available and potentially more expensive |
Experimental Protocols: Methodological Considerations
The experimental workflows for incorporating Boc-glycine and N-Benzylglycine into a peptide chain differ significantly, primarily in the deprotection step.
Boc-glycine Incorporation via Boc-SPPS
This protocol outlines a standard cycle for the addition of a Boc-glycine residue in manual Boc-SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).[1]
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 50% TFA in DCM.[2] This is followed by washing with DCM and a neutralization step using a base such as diisopropylethylamine (DIEA) in DCM to prepare the free amine for coupling.[1]
-
Coupling: Dissolve Boc-glycine and a coupling agent (e.g., HBTU, HATU) in a solvent like N,N-dimethylformamide (DMF). Add this solution to the resin and allow the reaction to proceed for 1-2 hours.[1]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.[6]
This compound Incorporation
This hypothetical protocol is based on standard SPPS procedures for N-substituted amino acids.
-
Resin and Amino Acid Preparation: Swell the resin in DCM. The this compound would likely need to be neutralized to the free amine before coupling.
-
Coupling: Activate the carboxylic acid of the neutralized N-Benzylglycine using a suitable coupling agent and add it to the resin with the deprotected N-terminal amine. The coupling time may need to be extended due to the steric bulk of the benzyl group.
-
Washing: Wash the resin extensively with DMF and DCM.
-
No Deprotection Step: As the benzyl group is a permanent part of the structure, there is no subsequent Nα-deprotection step for this residue. The synthesis proceeds with the coupling of the next protected amino acid to the secondary amine of the newly incorporated N-benzylglycine residue.
Visualizing the Workflows
The following diagrams illustrate the key steps in the incorporation of Boc-glycine and N-Benzylglycine during solid-phase peptide synthesis.
Conclusion
The choice between Boc-glycine and this compound is fundamentally a choice between incorporating a standard glycine residue versus an N-substituted glycine (peptoid) residue. Boc-glycine is the standard choice for the former, with well-optimized protocols and predictable outcomes. This compound, on the other hand, is a specialized building block for creating peptide mimics with altered backbone structures. Researchers considering the use of N-Benzylglycine should be prepared for potential challenges in coupling efficiency and purification due to the steric hindrance of the benzyl group and the limited availability of established protocols. For standard peptide synthesis, Boc-glycine remains the more practical and efficient option.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
N-Benzylglycine Hydrochloride: A Comparative Analysis of Efficacy Against Other Glycine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various glycine analogs, with a special focus on contextualizing the potential role of N-Benzylglycine Hydrochloride. While direct comparative experimental data for this compound is limited in publicly available literature, this document aims to provide a framework for its evaluation by examining the structure-activity relationships and reported efficacies of structurally related glycine derivatives.
Glycine, the simplest amino acid, plays a crucial role as a neurotransmitter in the central nervous system (CNS). It acts as an inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors (GlyRs) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating excitatory neurotransmission. Consequently, molecules that can modulate the glycinergic system, such as glycine analogs, are of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders.
This guide will delve into the primary targets of glycine analogs—glycine transporters (GlyT1 and GlyT2) and glycine receptors—and compare the efficacy of representative compounds.
Glycine Transporter (GlyT) Inhibitors
Glycine transporters regulate the concentration of glycine in the synaptic cleft. GlyT1, found primarily on glial cells, is a key regulator of glycine levels at both inhibitory and excitatory synapses. GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons. Inhibition of these transporters can potentiate glycinergic neurotransmission.
GlyT1 Inhibitors
Inhibition of GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a key strategy in the development of treatments for schizophrenia.
Table 1: Comparative Efficacy of GlyT1 Inhibitors
| Compound Class | Representative Compound | Structure | Target | Assay | IC50 (nM) | Reference |
| Sarcosine (N-Methylglycine) | Sarcosine |
| GlyT1 | [³H]Glycine Uptake | 190,000 | [1] |
| N-Arylmethyl-sarcosine Derivatives | Bitopertin (RG1678) |
| GlyT1 | [³H]Glycine Uptake | 11 | [2] |
| Non-Sarcosine Derivatives | Iclepertin (BI-425809) | Structure not publicly available | GlyT1 | Not specified | Potent and selective | [3] |
| N-Benzylglycine | N-Benzylglycine |
| Hypothesized: GlyT1/GlyT2 | Data not available | Data not available | N/A |
This compound: A Note on Efficacy
This compound belongs to the class of N-substituted glycine derivatives.[4] Its structure, featuring a benzyl group attached to the nitrogen atom of glycine, suggests it may interact with glycine binding sites on transporters or receptors. Based on the structure-activity relationships of known GlyT inhibitors, the bulky benzyl group could confer affinity for the transporter. However, without experimental data, its efficacy as a GlyT1 inhibitor remains speculative.
GlyT2 Inhibitors
GlyT2 inhibitors are being investigated for their potential as novel analgesics, as they can enhance inhibitory neurotransmission in the spinal cord.
Table 2: Comparative Efficacy of GlyT2 Inhibitors
| Compound Class | Representative Compound | Structure | Target | Assay | IC50 (µM) | Reference |
| N-Acyl-amino acids | N-Arachidonylglycine |
| GlyT2 | [³H]Glycine Uptake | 5.1 | [3] |
| Oleoyl-amino acids | Oleoyl-D-lysine | Structure not publicly available | GlyT2 | [³H]Glycine Uptake | Potent (nanomolar range) | [4] |
Glycine Receptor Modulators
Glycine receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Modulators of these receptors can have a profound impact on neuronal excitability.
Table 3: Comparative Efficacy of Glycine Receptor Modulators
| Compound Class | Representative Compound | Structure | Target | Assay | Effect (EC50/IC50) | Reference |
| Amino Acids | Glycine |
| GlyR | Electrophysiology | Agonist (EC50 ~30-100 µM) | [5] |
| Amino Acids | Taurine |
| GlyR | Electrophysiology | Partial Agonist | [5] |
| Alkaloids | Strychnine |
| GlyR | Radioligand Binding | Antagonist (IC50 ~5-30 nM) | [5] |
Experimental Protocols
[³H]Glycine Uptake Assay
This assay is a standard method to determine the inhibitory activity of compounds on glycine transporters.[6]
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the glycine transporter of interest (GlyT1 or GlyT2) are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor for a specified time at room temperature.
-
Initiation of Uptake: A solution containing [³H]glycine is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Glycine Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the glycine receptor.[1]
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a suitable source rich in glycine receptors, such as the rat spinal cord or brainstem.
-
Assay Incubation: The membranes are incubated with a radiolabeled antagonist, typically [³H]strychnine, in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. The IC50 value of the test compound is determined from the competition curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating glycine analogs.
Caption: Mechanism of GlyT1 inhibitors in potentiating NMDA receptor activity.
Caption: General experimental workflow for the evaluation of glycine analogs.
Conclusion and Future Directions
The modulation of the glycinergic system through glycine analogs presents a promising avenue for the development of novel therapeutics for a variety of CNS disorders. While potent and selective inhibitors for GlyT1 and GlyT2, as well as modulators of glycine receptors, have been identified, the therapeutic potential of many glycine derivatives, including this compound, remains to be fully elucidated.
Based on its chemical structure, this compound is a compound of interest for its potential interaction with glycine transporters or receptors. However, a thorough investigation into its biological activity is required to determine its specific targets and efficacy. Future research should focus on:
-
In vitro profiling: Conducting binding and functional assays to determine the affinity and potency of this compound at GlyT1, GlyT2, and various glycine receptor subtypes.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of N-arylmethylglycine derivatives to understand how modifications to the benzyl group and the glycine backbone affect activity and selectivity.
-
In vivo evaluation: Assessing the efficacy of promising analogs in relevant animal models of neurological and psychiatric disorders.
By systematically evaluating compounds like this compound, the scientific community can continue to advance the development of novel and effective treatments targeting the glycinergic system.
References
A Comparative Guide to the Validation of Analytical Methods for N-Benzylglycine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-Benzylglycine Hydrochloride is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration, which are commonly employed for the quality control of this compound.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or simplicity. The following tables summarize the typical performance characteristics of HPLC and Acid-Base Titration for the quantification of this compound, based on established validation parameters.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | Acid-Base Titration |
| Concentration Range | 80% - 120% of nominal | 80% - 120% of nominal |
| Number of Concentrations | 5 | 5 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| y-intercept | Report | Report |
Table 2: Comparison of Accuracy (Recovery)
| Parameter | HPLC-UV | Acid-Base Titration |
| Spiking Levels | 80%, 100%, 120% of nominal | 80%, 100%, 120% of nominal |
| Replicates per Level | 3 | 3 |
| Acceptance Criteria | 98.0% - 102.0% recovery | 98.0% - 102.0% recovery |
Table 3: Comparison of Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV | Acid-Base Titration |
| Repeatability (n=6) | RSD ≤ 2.0% | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% | RSD ≤ 2.0% |
Table 4: Comparison of Specificity and Robustness
| Parameter | HPLC-UV | Acid-Base Titration |
| Specificity | High (separates from impurities) | Low (titrates total acid/base) |
| Robustness | Moderate (sensitive to changes in mobile phase, flow rate, etc.) | High (less sensitive to minor variations) |
Table 5: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | Acid-Base Titration |
| LOD | Typically in the µg/mL range | Not applicable |
| LOQ | Typically in the µg/mL range | Not applicable |
Experimental Protocols
Detailed methodologies for the validation of HPLC and Acid-Base Titration methods for this compound quantification are provided below. These protocols are based on general principles of analytical method validation as outlined in ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the specific quantification of this compound and for the determination of its purity by separating it from potential impurities.
A. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of aqueous buffer (e.g., 10mM Ammonium acetate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
B. Validation Protocol:
-
Specificity: Forced degradation studies are performed by subjecting a solution of this compound to acidic, basic, oxidative, and thermal stress. The resulting solutions are analyzed to ensure that the main peak is free from interference from any degradation products.
-
Linearity: A series of standard solutions of this compound are prepared at five different concentrations ranging from 80% to 120% of the nominal sample concentration. Each standard is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: A placebo matrix is spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicate samples are prepared for each level. The samples are analyzed, and the percentage recovery is calculated. The recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Six individual preparations of the sample at 100% of the target concentration are analyzed. The relative standard deviation (RSD) of the results should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or using a different instrument to assess the variability. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD and LOQ for related substances could be around 3 ppm and 10 ppm, respectively.[1]
Acid-Base Titration Method
This method provides a simple and rapid determination of the total acidic content of this compound.
A. Titration Parameters:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A suitable solvent such as water or a mixture of water and ethanol.
-
Endpoint Determination: Potentiometric titration to an equivalence point, or visual titration using a suitable indicator (e.g., phenolphthalein).
B. Validation Protocol:
-
Linearity: Accurately weigh five different amounts of this compound, ranging from 80% to 120% of the target weight. Dissolve each in the chosen solvent. Titrate with the standardized NaOH solution to the endpoint. Plot the volume of titrant consumed against the weight of the substance. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Accurately weigh this compound at three levels: 80%, 100%, and 120% of the target amount. Prepare three replicates for each level. Perform the titration and calculate the assay value. The mean recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Perform the titration on six individual samples of this compound at 100% of the target weight. The RSD of the assay values should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay is performed on a different day or by a different analyst. The RSD should be ≤ 2.0%.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the validation of the analytical methods.
Caption: HPLC method validation workflow.
Caption: Acid-base titration validation workflow.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to N-Benzylglycine Hydrochloride
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the quality of pharmaceutical products. This guide provides a comparative analysis of N-Benzylglycine Hydrochloride using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering experimental data and protocols to facilitate its unambiguous identification.
This compound is a derivative of the simplest amino acid, glycine, and finds utility as a building block in organic synthesis. Its structure incorporates a benzyl group attached to the nitrogen atom of glycine, with the entire molecule protonated to form the hydrochloride salt. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR are indispensable for verifying this molecular architecture. This guide presents a detailed examination of the expected spectral features of this compound and compares them with related structures to highlight the unique spectroscopic signature of the target molecule.
Comparative Spectroscopic Data
The structural integrity of this compound can be confidently established by analyzing its unique spectroscopic fingerprint. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data, comparing them with precursor molecules, glycine hydrochloride and benzylamine hydrochloride, to illustrate the distinct features arising from the formation of the N-benzyl bond.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~10.2 (broad s) | Singlet | 1H | -COOH |
| ~9.5 (broad s) | Singlet | 2H | -NH₂⁺- | |
| ~7.4-7.6 (m) | Multiplet | 5H | Aromatic C-H | |
| ~4.2 (s) | Singlet | 2H | -CH₂- (benzyl) | |
| ~3.9 (s) | Singlet | 2H | -CH₂- (glycine) | |
| Glycine Hydrochloride | ~8.4 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~3.5 (s) | Singlet | 2H | -CH₂- | |
| Benzylamine Hydrochloride | ~8.7 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.3-7.5 (m) | Multiplet | 5H | Aromatic C-H | |
| ~4.0 (s) | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~169 | C=O (acid) |
| ~132 | Aromatic C (quaternary) | |
| ~129-130 | Aromatic C-H | |
| ~49 | -CH₂- (benzyl) | |
| ~47 | -CH₂- (glycine) | |
| Glycine Hydrochloride | ~171 | C=O (acid) |
| ~41 | -CH₂- | |
| Benzylamine Hydrochloride | ~135 | Aromatic C (quaternary) |
| ~128-129 | Aromatic C-H | |
| ~43 | -CH₂- |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H / O-H Stretch | C-H Stretch (Aromatic/Aliphatic) | C=O Stretch | C=C Stretch (Aromatic) | N-H Bend |
| This compound | 2800-3200 (broad, NH₂⁺), 2500-3000 (broad, OH) | 3030 (aromatic), 2900-2950 (aliphatic) | ~1735 | ~1600, 1495 | ~1580 |
| Glycine Hydrochloride | 2500-3200 (broad, NH₃⁺), 2500-3000 (broad, OH) | 2900-3000 (aliphatic) | ~1740 | - | ~1590 |
| Benzylamine Hydrochloride | 2500-3200 (broad, NH₃⁺) | 3030 (aromatic), 2850-2950 (aliphatic) | - | ~1600, 1490 | ~1590 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 scans.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans.
-
A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting spectrum was displayed in terms of transmittance or absorbance. Peak positions are reported in wavenumbers (cm⁻¹).
Visualization of the Analytical Workflow
The logical flow of confirming the structure of this compound through spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
A comparative study of different protecting groups for glycine
A researcher's essential guide to the strategic selection and application of protecting groups for glycine, tailored for professionals in synthetic chemistry and drug development.
In the intricate field of peptide synthesis and the broader scope of organic chemistry, the judicious use of protecting groups is paramount. For glycine, the simplest of the amino acids, the strategic protection of its amino and carboxyl functionalities is a critical step to prevent undesirable side reactions and ensure the desired chemical transformations. This guide provides a comparative analysis of commonly employed protecting groups for glycine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Protecting the Amino Group of Glycine
The nucleophilic nature of the amino group in glycine necessitates its protection during many synthetic procedures, particularly in peptide synthesis where amide bond formation is the primary objective. The most prevalent protecting groups for the amino functionality are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
Comparative Data for Amino Group Protection
| Protecting Group | Reagent | Typical Yield (%) | Reaction Conditions | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 90-95[1][2][3] | Aqueous basic media (e.g., NaHCO₃, NaOH)[1][2][3] | Strong acid (e.g., TFA in DCM)[4] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | 91-93[5] | Aqueous basic media (e.g., Na₂CO₃, NaHCO₃)[5] | Mild base (e.g., 20% piperidine in DMF)[6] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~88[7][8] | Aqueous basic media (e.g., NaOH) at 0°C[7][8][9] | Catalytic hydrogenolysis (H₂, Pd/C)[10] |
Experimental Protocols for Amino Group Protection
Boc Protection of Glycine:
To a solution of glycine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (3.0 eq) is added. The mixture is stirred until the glycine is dissolved. Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-glycine.[1][3]
Fmoc Protection of Glycine:
Glycine (1.0 eq) is dissolved in a 10% aqueous sodium carbonate solution. A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in acetone is added dropwise to the glycine solution with vigorous stirring. The reaction is allowed to proceed at room temperature for 24 hours. The acetone is then removed under reduced pressure, and the aqueous solution is washed with ether. The aqueous layer is then acidified to pH 2 with 1 M HCl, and the precipitated product is extracted with ethyl acetate. The organic extracts are dried over anhydrous sodium sulfate and concentrated to give Fmoc-glycine.[5]
Cbz Protection of Glycine:
Glycine (1.0 eq) is dissolved in 2 M aqueous sodium hydroxide and the solution is cooled to 0°C in an ice bath. Benzyl chloroformate (1.1 eq) is added dropwise while maintaining the temperature at 0°C. The pH of the solution is kept at 8-9 by the simultaneous addition of 4 M NaOH. After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction mixture is then washed with ether. The aqueous phase is acidified to pH 2 with concentrated HCl, leading to the precipitation of Cbz-glycine, which is then filtered, washed with cold water, and dried.[7][8][9]
Protecting the Carboxyl Group of Glycine
The carboxylic acid moiety of glycine can interfere with reactions targeting the amino group. Esterification is the most common strategy for its protection. Commonly used esters include methyl, ethyl, benzyl, and tert-butyl esters.
Comparative Data for Carboxyl Group Protection
| Protecting Group | Reagent(s) | Typical Yield (%) | Reaction Conditions | Deprotection Conditions |
| Methyl Ester | Methanol, SOCl₂ or TMSCl | 93 to quantitative[11][12][13] | Refluxing in methanol with a catalyst[13] | Saponification (e.g., NaOH in water/methanol) |
| Ethyl Ester | Ethanol, HCl | 87-90[14][15] | Refluxing in ethanol saturated with HCl gas[14] | Saponification (e.g., NaOH in water/ethanol)[16] |
| Benzyl Ester | Benzyl alcohol, p-TsOH | High (not specified for glycine) | Refluxing with azeotropic removal of water[17] | Catalytic hydrogenolysis (H₂, Pd/C) |
| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | 50-72[18][19] | Reaction with isobutylene under acidic conditions[20] | Acidolysis (e.g., TFA or HCl in an organic solvent)[21] |
Experimental Protocols for Carboxyl Group Protection
Glycine Methyl Ester Hydrochloride Synthesis:
Glycine (1.0 eq) is suspended in methanol (10 parts). The suspension is cooled in an ice bath, and thionyl chloride (1.2 eq) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is evaporated under reduced pressure to yield glycine methyl ester hydrochloride as a white solid.[13]
Glycine Ethyl Ester Hydrochloride Synthesis:
Absolute ethanol is saturated with dry hydrogen chloride gas. Glycine (1.0 eq) is added to this solution, and the mixture is refluxed for 3 hours. After the reaction is complete, the solution is cooled to induce crystallization. The product, glycine ethyl ester hydrochloride, is collected by filtration, washed with cold ethanol, and dried.[14]
Glycine Benzyl Ester Tosylate Synthesis:
A mixture of glycine (1.0 eq), benzyl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. After the theoretical amount of water is collected, the reaction is cooled. The product, glycine benzyl ester tosylate, crystallizes upon cooling and can be collected by filtration.[17]
Glycine t-Butyl Ester Synthesis:
Glycine (1.0 eq) is suspended in dioxane, and a catalytic amount of concentrated sulfuric acid is added. The mixture is placed in a pressure bottle, and isobutylene is condensed into the bottle at -10°C. The bottle is sealed and shaken at room temperature until the glycine dissolves. The reaction mixture is then poured into an ice-cold solution of sodium hydroxide, and the product is extracted with ether. The ether extract is dried and distilled to give glycine t-butyl ester.[20]
Visualizing the Workflow
To better illustrate the logical flow of protecting group chemistry for glycine, the following diagrams created using Graphviz are provided.
Caption: General workflows for the protection and deprotection of glycine's amino and carboxyl groups.
Caption: Decision pathway illustrating an orthogonal protection strategy for glycine in peptide synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 3. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. Cbz-glycine | 1138-80-3 | FC39362 | Biosynth [biosynth.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 16. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production - Google Patents [patents.google.com]
- 20. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 21. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Purity Analysis of N-Benzylglycine Hydrochloride: HPLC vs. Titration
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. N-Benzylglycine hydrochloride, a derivative of the amino acid glycine, is utilized in various research applications, including peptide synthesis and as a building block in the development of new pharmaceutical agents.[1][2] Accurate determination of its purity is paramount for reliable experimental outcomes and for meeting regulatory standards.
This guide provides a comprehensive comparison of two common analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and acid-base titration. We will delve into the experimental protocols for each method, present comparative performance data, and discuss the relative advantages and disadvantages of each technique to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities, even at trace levels.[4] In contrast, acid-base titration is a classical analytical method that determines the total amount of an acidic or basic substance in a sample by reacting it with a standardized solution of a base or acid, respectively.[5] While simpler and less expensive than HPLC, titration is a bulk analysis technique and does not provide information about individual impurities.[3][4]
The selection between HPLC and titration depends on the specific requirements of the analysis. HPLC is the method of choice for detailed impurity profiling and for achieving high accuracy and precision in quantification.[6] Titration, on the other hand, can be a rapid and cost-effective method for determining the overall purity or assay of a known substance, particularly when the impurity profile is well-characterized and impurities are not expected to interfere with the titration reaction.[4][5]
Data Presentation: HPLC vs. Titration
The following tables summarize the typical performance characteristics of HPLC and titration methods for the purity analysis of an amine hydrochloride like this compound.
Table 1: HPLC Method Performance
| Parameter | Typical Performance |
| Purity Results | >98.0%[7][8] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 1.0% |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Impurity dependent (typically low ppm) |
| Limit of Quantitation (LOQ) | Impurity dependent (typically low ppm) |
Table 2: Titration Method Performance
| Parameter | Typical Performance |
| Assay Results | >95.0%[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 1.0% |
| Specificity | Low (measures total basic/acidic content) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation. A common starting point is an isocratic elution with a ratio like 80:20 (buffer:acetonitrile).[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 10 µL.
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare the buffer and acetonitrile separately. Filter and degas both solutions before use.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 10 mL solution.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase to make a 10 mL solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Acid-Base Titration Method
This section describes a neutralization titration for determining the assay of this compound.
Instrumentation and Reagents:
-
Burette: 50 mL burette.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: Deionized water.
-
Indicator: Phenolphthalein solution.
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a permanent faint pink color is observed, which indicates the endpoint of the titration.[11]
-
Record the volume of NaOH consumed.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × F) / W × 100
Where:
-
V = Volume of NaOH consumed (L)
-
M = Molarity of NaOH (mol/L)
-
F = Molar mass of this compound (201.65 g/mol )[12]
-
W = Weight of the sample (g)
-
Potential Impurities
The purity analysis of this compound should consider potential impurities arising from its synthesis. Common synthetic routes involve the reaction of benzylamine with a glycine derivative.[13] Potential impurities could include unreacted starting materials like benzylamine, by-products from side reactions, or residual solvents. HPLC, with its high resolving power, is particularly adept at separating and quantifying these individual impurities.
Method Comparison and Workflow
The choice between HPLC and titration involves a trade-off between the level of detail required, cost, and analysis time.
Caption: Comparison of HPLC and Titration methods.
The following diagram illustrates the general experimental workflow for both analytical techniques.
Caption: Experimental workflow for purity analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl Glycine [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound 7689-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CAS 7689-50-1: this compound | CymitQuimica [cymitquimica.com]
- 9. japsonline.com [japsonline.com]
- 10. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
Cross-validation of experimental results using N-Benzylglycine Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of experimental results for key glycine transporter (GlyT) inhibitors. While N-Benzylglycine Hydrochloride is a glycine analog of interest, publicly available literature does not currently offer quantitative data on its specific inhibitory activity on glycine transporters. Therefore, this guide focuses on well-characterized alternatives, presenting their comparative performance to inform future research and experimental design, including the potential evaluation of this compound.
Introduction to Glycine Transporters and Their Inhibition
Glycine transporters (GlyT1 and GlyT2) are critical regulators of glycine levels in the central nervous system. Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. By controlling the reuptake of glycine from the synaptic cleft, GlyTs play a pivotal role in modulating both inhibitory and excitatory neurotransmission. This dual function makes them attractive therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia and chronic pain.
The inhibition of GlyT1, in particular, elevates extracellular glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a promising strategy for conditions associated with NMDA receptor hypofunction.
Comparative Analysis of Glycine Transporter Inhibitors
The following tables summarize the in vitro potency and selectivity of several well-characterized GlyT inhibitors. This data is essential for comparing their performance and selecting appropriate compounds for experimental studies.
Table 1: Comparative in vitro Potency (IC50) of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line / Assay Type |
| Sarcosine | GlyT1 | ~55,800 | Rat Brain Cortex |
| ALX-5407 | GlyT1 | 3 | QT6 cells expressing hGlyT1 |
| Bitopertin (RG1678) | GlyT1 | 22-25 | Human GlyT1b in CHO cells |
| Org 24598 | GlyT1b | 6.9 | Glial GlyT1b |
| Iclepertin (BI 425809) | GlyT1 | 5.0 (human), 5.2 (rat) | Human SK-N-MC cells, Rat primary neurons |
| SSR504734 | GlyT1 | 18 (human), 15 (rat) | Human SK-N-MC, Rat C6 cells |
| PF-03463275 | GlyT1 | Not Reported (Ki = 11.6 nM) | Human GlyT1 |
Table 2: Comparative in vitro Potency (IC50) and Selectivity of GlyT2 Inhibitors
| Compound | Target | GlyT1 IC50 (µM) | GlyT2 IC50 (nM) | Selectivity (GlyT1/GlyT2) | Reversibility |
| ALX-1393 | GlyT2 | ~4 | 12-31 | ~129-333 fold | Reversible |
| Org-25543 | GlyT2 | >100 | 16-17.7 | >5600 fold | Irreversible |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to characterize these inhibitors.
Benchmarking N-Benzylglycine Hydrochloride: A Comparative Guide to Novel Glycine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-Benzylglycine Hydrochloride against novel glycine derivatives, highlighting advancements in the field of glycine transporter (GlyT) inhibition. While this compound serves as a foundational chemical structure, it is not a direct inhibitor of glycine transporters. This guide will therefore benchmark it as a structural precursor, comparing its properties to the significantly enhanced biological activities of novel, highly potent and selective GlyT inhibitors.
Executive Summary
This compound is a stable, water-soluble derivative of the amino acid glycine, widely utilized as a versatile building block in organic synthesis and pharmaceutical development.[1] Its primary role is in the construction of more complex molecules, including those designed to interact with neurological targets. In contrast, novel glycine derivatives have been specifically engineered to act as potent and selective inhibitors of glycine transporters, particularly GlyT1 and GlyT2. These transporters are critical for regulating glycine levels in the central nervous system and are promising therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia and chronic pain. This guide demonstrates the evolution from a basic glycine scaffold to sophisticated drug candidates with precisely tailored pharmacological activity.
Comparative Analysis of Inhibitory Potency
A direct quantitative comparison of the glycine transporter inhibitory activity of this compound with novel derivatives is not applicable, as this compound is not reported to be a GlyT inhibitor. Instead, it serves as a reference for the foundational glycine structure from which more complex and active molecules are derived. The following table summarizes the inhibitory potencies (IC50 values) of several novel glycine derivatives against GlyT1 and GlyT2.
| Compound Name/Class | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| This compound | Not an inhibitor | Not Applicable | Simple benzyl-substituted glycine | N/A |
| Iclepertin (BI 425809) | GlyT1 | 5.0 | Potent and selective GlyT1 inhibitor | [2] |
| Bitopertin | GlyT1 | 25 | Potent, noncompetitive GlyT1 inhibitor | [3] |
| ALX-5407 | GlyT1 | 3 | Selective and orally active GlyT1 inhibitor | [3] |
| Org 25543 | GlyT2 | 16 | Potent and selective GlyT2 inhibitor | [4] |
| N-Arachidonylglycine (NAGly) | GlyT2 | 5100 | Endogenous lipid with GlyT2 inhibitory activity | [3] |
Experimental Protocols
The inhibitory activity of novel glycine derivatives on GlyT1 and GlyT2 is typically assessed using in vitro glycine uptake inhibition assays. A generalized protocol is described below.
Glycine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells engineered to express a specific glycine transporter (GlyT1 or GlyT2).
1. Cell Culture and Transfection:
-
Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), or COS7 cells, are cultured under standard conditions.
-
The cells are then transfected with a plasmid vector containing the cDNA for the human glycine transporter of interest (hGlyT1 or hGlyT2). This process results in the expression of the transporter protein on the cell membrane.
2. Assay Procedure:
-
Transfected cells are seeded into multi-well plates and allowed to adhere.
-
The cell culture medium is removed, and the cells are washed with a buffer solution (e.g., a HEPES-buffered saline solution containing physiological concentrations of ions).
-
The cells are then incubated with the test compound at various concentrations.
-
A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine or [¹⁴C]glycine) is added to each well, and the cells are incubated for a specific period to allow for glycine uptake.
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled glycine.
-
The cells are lysed, and the amount of intracellular radiolabeled glycine is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of glycine uptake is calculated for each concentration of the test compound relative to a control group (no inhibitor).
-
The half-maximal inhibitory concentration (IC50) value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve. The IC50 represents the concentration of the inhibitor required to reduce glycine uptake by 50%.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Glycine transporter signaling pathway at an inhibitory synapse.
Caption: Experimental workflow for a glycine uptake inhibition assay.
Caption: Logical relationship of N-Benzylglycine HCl to novel derivatives.
Conclusion
This compound remains a valuable tool in chemical synthesis, providing a fundamental glycine-based scaffold for the development of more complex molecules. However, for direct pharmacological applications targeting glycine transporters, it lacks the necessary inhibitory activity. The true innovation in this field lies in the development of novel glycine derivatives, which have been meticulously designed and optimized to exhibit high potency and selectivity for GlyT1 and GlyT2. These next-generation compounds represent a significant advancement in the pursuit of novel therapeutics for a variety of central nervous system disorders. Researchers and drug developers should view this compound not as a direct benchmark for activity, but as a foundational element upon which highly active and clinically relevant molecules are built.
References
Alternative reagents to N-Benzylglycine Hydrochloride in specific applications
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine hydrochloride is a versatile reagent with significant applications in peptide synthesis, as a substrate for sarcosine oxidase, and as an inhibitor of the Glycine Transporter 1 (GlyT1). This guide provides a comprehensive comparison of alternative reagents in these specific applications, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable compounds for their work.
I. Alternatives in Peptide Synthesis: The Realm of Peptoids
N-benzylglycine is a foundational N-substituted glycine (NSG) used in the synthesis of peptoids, which are peptide mimics with the side chain attached to the backbone nitrogen atom rather than the alpha-carbon. This modification confers resistance to proteolytic degradation, a significant advantage in drug development.[1][2] The two primary methods for incorporating N-substituted glycines into a peptide sequence are the "monomer" and "submonomer" methods.
Comparison of Synthetic Methods
| Method | Description | Advantages | Disadvantages |
| Monomer Method | Pre-synthesized and protected N-substituted glycine monomers (e.g., Fmoc-N-benzylglycine) are used in standard solid-phase peptide synthesis (SPPS). | Straightforward integration into existing SPPS protocols. | Requires the synthesis and purification of each N-substituted glycine monomer, which can be time-consuming and may have variable yields. |
| Submonomer Method | A two-step process on the solid support: 1. Acylation with a haloacetic acid (e.g., bromoacetic acid). 2. Nucleophilic displacement of the halide with a primary amine (e.g., benzylamine).[3][4] | Highly flexible, allowing for the incorporation of a wide variety of side chains from readily available primary amines.[3] Avoids the need to synthesize and purify individual monomers. | The two-step process for each residue addition can potentially lead to lower overall yields in very long sequences compared to a highly optimized monomer coupling. |
Experimental Protocols
Protocol 1: Solid-Phase Peptoid Synthesis via the Submonomer Method [5][6][7]
This protocol outlines the manual synthesis of a peptoid sequence using the submonomer approach on a Rink amide resin.
Materials:
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) 4-methylpiperidine in DMF
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine (e.g., benzylamine) in N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink amide resin in DMF. Remove the Fmoc protecting group by treating with 20% 4-methylpiperidine in DMF.
-
Bromoacetylation: Acylate the free amine on the resin with a solution of bromoacetic acid and DIC in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Nucleophilic Displacement: Add a solution of the desired primary amine (e.g., 1M benzylamine in NMP) to the resin to displace the bromide.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent monomer addition.
-
Cleavage: Cleave the completed peptoid from the resin using a TFA cleavage cocktail.
-
Purification: Purify the crude peptoid by reverse-phase HPLC.
Diagram: Submonomer Synthesis Workflow
Caption: Workflow for solid-phase peptoid synthesis using the submonomer method.
II. Alternatives as Sarcosine Oxidase Substrates
N-Benzylglycine is a substrate for sarcosine oxidase, an enzyme that catalyzes the oxidative demethylation of N-methylglycine (sarcosine).[8] This activity is relevant in clinical diagnostics, for example, in creatinine assays. Several other N-substituted amino acids can also serve as substrates for this enzyme.
Comparative Kinetic Data
The following table presents the kinetic parameters for sarcosine oxidase with various substrates. Sarcosine (N-methylglycine) is a close structural analog of N-benzylglycine.
| Substrate | kcat (min-1) | Km (mM) | kcat/Km (min-1mM-1) |
| Sarcosine (N-Methylglycine) | 7030[9] | - | - |
| N-Methyl-L-alanine | 8700[9] | - | - |
| L-Proline | 25[9] | - | - |
| D-Proline | - | - | - |
N-Methyl-L-alanine exhibits a slightly higher turnover rate (kcat) than sarcosine, making it a viable alternative substrate.[9] L-proline, on the other hand, is a significantly poorer substrate.[9]
Experimental Protocol
Protocol 2: Spectrophotometric Assay of Sarcosine Oxidase Activity [10][11][12]
This protocol measures the production of hydrogen peroxide, a product of the sarcosine oxidase reaction, using a coupled colorimetric assay with horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
Tris-HCl buffer (e.g., 125 mM, pH 7.7)
-
Substrate solution (e.g., 0.2 M sarcosine in Tris-HCl buffer)
-
Phenol solution (e.g., 0.1%)
-
4-Aminoantipyrine (4-AA) solution (e.g., 0.2%)
-
Horseradish Peroxidase (POD) solution (e.g., 80 U/mL)
-
Sarcosine oxidase enzyme solution
-
Sodium dodecyl sulfate (SDS) solution (for stopping the reaction)
Procedure:
-
Prepare Reaction Mixture: Combine the sarcosine solution, phenol solution, 4-AA solution, and POD solution in Tris-HCl buffer.
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the sarcosine oxidase enzyme solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the specified temperature.
-
Stop Reaction: Stop the reaction by adding SDS solution.
-
Measure Absorbance: Measure the absorbance of the resulting quinoneimine dye at a specific wavelength (e.g., 495 nm).
-
Calculate Activity: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the dye.
Diagram: Sarcosine Oxidase Assay Principle
Caption: The enzymatic cascade for the colorimetric assay of sarcosine oxidase activity.
III. Alternatives as Glycine Transporter 1 (GlyT1) Inhibitors
N-Benzylglycine and its analogs can act as inhibitors of the Glycine Transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft.[13][14] Inhibition of GlyT1 can potentiate N-methyl-D-aspartate (NMDA) receptor function, a therapeutic strategy for certain neurological disorders.
Comparative Inhibitory Activity
The inhibitory potency of various compounds against GlyT1 is typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Assay Type |
| Sarcosine (N-Methylglycine) | GlyT1 | 190[15] | [³H]NFPS binding |
| Glycine | GlyT1 | 1008[15] | [³H]NFPS binding |
| NFPS (ALX-5407) | GlyT1 | ~0.02 | [³H]glycine uptake |
| SSR504734 | GlyT1 | ~0.2 | [³H]glycine uptake |
Note: A specific IC50 value for this compound was not found in the searched literature. Sarcosine serves as a close structural analog.
Sarcosine is a weak inhibitor of GlyT1.[15] More potent and selective inhibitors, such as NFPS and SSR504734, have been developed and are often used as reference compounds in GlyT1 research.[16][17] These compounds are structurally more complex than simple N-alkylated glycines.
Experimental Protocol
Protocol 3: [³H]Glycine Uptake Assay for GlyT1 Inhibition [15][18]
This protocol describes a common method to determine the inhibitory activity of compounds on GlyT1 expressed in a cell line.
Materials:
-
Cell line stably expressing GlyT1 (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]Glycine
-
Test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the GlyT1-expressing cells to confluence in multi-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds in assay buffer.
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]glycine to initiate uptake.
-
Incubate: Incubate for a defined period at a controlled temperature to allow for glycine uptake.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Add a scintillation cocktail to the cell lysate and quantify the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of glycine uptake for each compound concentration and calculate the IC50 value.
Diagram: GlyT1 Inhibition Assay Logic
Caption: Logical flow of a [³H]glycine uptake assay to determine GlyT1 inhibition.
IV. Conclusion
This guide provides a comparative overview of alternative reagents to this compound in its key applications. In peptide synthesis, the submonomer method offers a highly flexible and efficient alternative to the use of pre-formed N-substituted glycine monomers. For sarcosine oxidase-based assays, N-methyl-L-alanine presents itself as a slightly more active substrate than the parent compound, sarcosine. In the context of GlyT1 inhibition, while N-benzylglycine and its simple analogs are weak inhibitors, more potent and specific alternatives like NFPS and SSR504734 are available for robust pharmacological studies. The provided experimental protocols and comparative data are intended to empower researchers to make informed decisions when selecting reagents for their specific research needs.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Monomeric sarcosine oxidase: 2. Kinetic studies with sarcosine, alternate substrates, and a substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarcosine Oxidase (SOD-TE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Purity of N-Benzylglycine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the stereochemical purity of pharmaceutical compounds is a critical parameter affecting efficacy and safety. This guide provides an objective comparison of modern analytical techniques for assessing the stereochemical purity of N-Benzylglycine Hydrochloride derivatives. We will delve into the principles, experimental protocols, and performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), supported by experimental data for comparable amino acid derivatives.
Principles of Chiral Separation and Analysis
The determination of enantiomeric excess (ee) is the primary goal in assessing stereochemical purity. This requires a chiral environment to differentiate between the enantiomers of a compound. The analytical methods discussed here achieve this through different means:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The peak areas of the separated enantiomers are used to calculate the enantiomeric excess.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral environment, enantiomers are indistinguishable by NMR. To achieve separation of signals, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added.[4][5][6] CSAs form transient diastereomeric complexes with the enantiomers, while CDAs create new diastereomeric compounds, both of which result in distinct NMR signals for each stereoisomer.
-
Capillary Electrophoresis (CE): This method separates enantiomers based on their differential migration in an electric field within a capillary. A chiral selector, such as a cyclodextrin, is added to the background electrolyte, which interacts with the enantiomers to create diastereomeric complexes with different electrophoretic mobilities.[7][8]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, NMR, and CE for the analysis of chiral amino acid derivatives.
| Feature | Chiral HPLC | Chiral NMR | Chiral CE |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase.[1] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent.[4][5] | Differential migration of diastereomeric complexes in an electric field.[7][8] |
| Resolution | High to excellent. | Moderate to high, dependent on the chiral auxiliary and magnetic field strength. | Very high. |
| Sensitivity | High (UV, MS detection). | Lower, requires higher sample concentration. | High (UV, MS detection), but small injection volumes can be a limitation. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | 10-40 minutes per sample. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. | Nanograms to micrograms. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase.[1] | Relatively fast, involves screening of suitable chiral auxiliaries. | Can be complex, requiring optimization of buffer, voltage, and chiral selector concentration. |
| Quantitative Accuracy | Excellent. | Good to excellent, potential for integration errors if peaks overlap. | Excellent. |
| Advantages | Robust, widely available, preparative scale possible.[9] | Non-destructive, provides structural information, fast for screening. | High efficiency, low sample and reagent consumption. |
| Disadvantages | Higher cost of chiral columns, potential for column degradation. | Lower sensitivity, potential for complex spectra, may require expensive chiral auxiliaries. | Lower loading capacity, sensitivity to matrix effects, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each technique, which may require optimization for specific this compound derivatives.
Chiral HPLC Method
Objective: To separate and quantify the enantiomers of an N-protected amino acid derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column (e.g., CHIROBIOTIC V).[10]
Reagents:
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).[1]
-
Sample: this compound derivative dissolved in the mobile phase.
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the sample solution onto the column.
-
Chromatographic Separation: Run the separation isocratically.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Chiral NMR Method
Objective: To determine the enantiomeric excess of an this compound derivative using a chiral solvating agent.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher is recommended for better resolution).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A commercially available chiral alcohol, acid, or other agent known to interact with amino acid derivatives (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Sample: this compound derivative.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add a molar equivalent of the CSA to the NMR tube.
-
Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to the two enantiomers should be split into two separate signals for at least one proton.
-
Data Analysis: Integrate the areas of the two resolved signals corresponding to the two enantiomers (Area₁ and Area₂) and calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Chiral Capillary Electrophoresis Method
Objective: To separate the enantiomers of an this compound derivative.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.
-
Chiral Selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) added to the BGE.[11]
-
Sample: this compound derivative dissolved in the BGE or water.
Procedure:
-
Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and then the BGE.
-
Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a high voltage across the capillary.
-
Detection: Monitor the migration of the enantiomers using the UV detector.
-
Data Analysis: Determine the migration times of the two enantiomers. The peak areas can be used for quantification, though careful validation is needed due to potential injection bias.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral NMR analysis.
Caption: Experimental workflow for chiral CE analysis.
Conclusion
The assessment of stereochemical purity is a non-negotiable aspect of modern drug development. For this compound derivatives, Chiral HPLC, Chiral NMR, and Chiral CE each offer a viable analytical solution. Chiral HPLC stands out for its robustness and scalability. Chiral NMR provides a rapid, non-destructive method that also yields structural information. Chiral CE excels in its high separation efficiency and minimal sample consumption. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the required throughput. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a reliable method for determining the stereochemical purity of this compound derivatives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sfera.unife.it [sfera.unife.it]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Benzylglycine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Benzylglycine Hydrochloride, ensuring the protection of personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 | To prevent eye irritation from dust particles.[2] |
| Hand Protection | Handle with gloves. | To prevent skin irritation upon contact.[2] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | To protect against accidental skin contact.[3] |
| Respiratory | Use type N95 (US) or type P1 (EN 143) dust masks where protection from nuisance levels of dusts are desired. | To prevent respiratory tract irritation from inhalation of dust.[2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Step 1: Immediate Response
-
Ensure adequate ventilation.
-
Evacuate non-essential personnel from the immediate area.
Step 2: Containment and Clean-up
-
Small Spills: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[2]
-
Large Spills: Sweep up and shovel the material into suitable, labeled containers for disposal. Do not allow the product to enter drains.[2]
Step 3: Decontamination
-
Wash the spill area thoroughly with soap and plenty of water.
-
Contaminated clothing should be removed and washed before reuse.[1]
Waste Disposal Procedure
The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to disposal.
General Disposal Guidelines:
-
Waste Identification: All waste containers must be clearly and accurately labeled as "this compound" waste.
-
Containerization: Use suitable, closed containers for storing the waste material.[4]
-
Storage: Store waste material in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Professional Disposal: Entrust the disposal of this compound waste to a licensed and approved waste disposal company. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N--Benzylglycine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Benzylglycine Hydrochloride. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is a white to off-white solid crystalline compound utilized in peptide synthesis.[1][2][3] While it presents no known OSHA hazards, it may cause skin, eye, and respiratory tract irritation.[4][5] Ingestion or inhalation may be harmful.[4] Therefore, proper handling and disposal are paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the required equipment for various handling scenarios.
| Situation | Required PPE | Specifications |
| Handling Solid Compound | Gloves, Eye Protection, Respiratory Protection | Handle with gloves.[4] Safety glasses with side shields conforming to EN166 are required.[4] A NIOSH-approved N95 or P1 type dust mask is recommended where dust is generated.[4] |
| Handling Solutions | Gloves, Eye Protection | Chemical-resistant gloves should be worn. Safety glasses with side shields are mandatory.[4] |
| Large Spills | Full Protective Gear, Respiratory Protection | Wear a self-contained breathing apparatus (SCBA) and full turnout gear.[6] |
Detailed Handling and Emergency Protocols
Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Engineering Controls:
-
Work in a well-ventilated area.[6]
-
Utilize a fume hood or other local exhaust ventilation where dust or aerosols may be generated.[4]
General Handling of Solid this compound:
-
Preparation: Don all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Perform in a designated area, preferably within a ventilated enclosure, to minimize dust dispersion.
-
Avoid creating dust.[4]
-
Use appropriate tools (e.g., spatula, weigh paper) for transfers.
-
-
Dissolving:
-
Add the solid to the solvent slowly to prevent splashing.
-
If heating is required, do so in a well-ventilated area.
-
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[4]
Spill and Disposal Management
Prompt and correct response to spills and proper waste disposal are critical to environmental and personal safety.
Spill Response:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[4] For large spills, absorb with an inert material (e.g., vermiculite, sand) and shovel into a suitable container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Do not allow the product to enter drains. [4]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[4]
-
Contaminated packaging should be treated as hazardous waste.[4]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound 7689-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N-Benzylglycine 98 7689-50-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

